Product packaging for 4'-Bromo-biphenyl-3-carboxylic acid(Cat. No.:CAS No. 885951-66-6)

4'-Bromo-biphenyl-3-carboxylic acid

Cat. No.: B1332676
CAS No.: 885951-66-6
M. Wt: 277.11 g/mol
InChI Key: IZEOXGJWZDXOEI-UHFFFAOYSA-N
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Description

4'-Bromo-biphenyl-3-carboxylic acid is a useful research compound. Its molecular formula is C13H9BrO2 and its molecular weight is 277.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9BrO2 B1332676 4'-Bromo-biphenyl-3-carboxylic acid CAS No. 885951-66-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO2/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEOXGJWZDXOEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363577
Record name 3-(4-bromophenyl)benzoic Acid
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Molecular Weight

277.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885951-66-6
Record name 3-(4-bromophenyl)benzoic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Bromo-biphenyl-3-carboxylic acid
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Foundational & Exploratory

In-Depth Technical Guide: 4'-Bromo-biphenyl-3-carboxylic acid (CAS 885951-66-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromo-biphenyl-3-carboxylic acid is a biphenyl derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a bromine atom and a carboxylic acid group on a biphenyl scaffold, makes it a versatile intermediate for the synthesis of more complex molecules. The biphenyl moiety is a common structural motif in pharmacologically active compounds, and the presence of the bromine atom allows for further functionalization through various cross-coupling reactions. This document provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 885951-66-6[1][2]
Molecular Formula C₁₃H₉BrO₂[1][2]
Molecular Weight 277.11 g/mol [1][2]
Appearance Solid[1]
Melting Point 194-198 °C[1]
SMILES O=C(O)c1cccc(c1)-c2ccc(Br)cc2[1]
InChI 1S/C13H9BrO2/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8H,(H,15,16)[1]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in peer-reviewed literature. However, based on the known structure and data for similar biphenyl carboxylic acids, the expected spectral characteristics are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show complex signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the two phenyl rings will exhibit splitting patterns (doublets, triplets, and multiplets) characteristic of their substitution and coupling with neighboring protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the twelve aromatic carbons and the carboxylic acid carbon. The chemical shift of the carboxylic acid carbon is expected to be in the range of δ 165-175 ppm. The carbon attached to the bromine atom will also have a characteristic chemical shift.

Infrared (IR) Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for the functional groups present:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong absorption band around 1700 cm⁻¹.

  • C-O stretch (carboxylic acid): A band in the region of 1200-1300 cm⁻¹.

  • Aromatic C-H stretch: Bands above 3000 cm⁻¹.

  • Aromatic C=C stretch: Bands in the 1400-1600 cm⁻¹ region.

  • C-Br stretch: A band in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Predicted mass spectrometry data indicates the following expected m/z values for various adducts:

AdductPredicted m/z
[M+H]⁺276.98586
[M+Na]⁺298.96780
[M-H]⁻274.97130

Synthesis

The most common and efficient method for the synthesis of biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base.

General Experimental Protocol (Suzuki-Miyaura Coupling)

The following is a generalized protocol for the synthesis of this compound based on procedures for similar compounds.

Reactants:

  • 3-Carboxyphenylboronic acid

  • 1-Bromo-4-iodobenzene (or 1,4-dibromobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., a mixture of toluene and water, or dioxane and water)

Procedure:

  • To a reaction flask, add 3-carboxyphenylboronic acid (1.2 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2-3 equivalents).

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system to the flask.

  • Add 1-bromo-4-iodobenzene (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to a temperature of 80-100 °C and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling to room temperature, the mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield this compound.

Suzuki_Miyaura_Coupling Reactant1 3-Carboxyphenylboronic acid Mixing Mix Reactants, Catalyst, and Base Reactant1->Mixing Reactant2 1-Bromo-4-iodobenzene Reactant2->Mixing Catalyst Pd Catalyst Catalyst->Mixing Base Base (e.g., K2CO3) Base->Mixing Solvent Solvent (e.g., Toluene/Water) Solvent->Mixing Heating Heat and Stir Mixing->Heating Workup Aqueous Workup and Extraction Heating->Workup Purification Purification Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Biological Activity and Applications in Drug Development

While specific biological activity data for this compound is limited in the public domain, the broader class of biphenyl carboxylic acids and brominated aromatic compounds has been investigated for various therapeutic applications.

Anticancer Potential

Biphenyl derivatives are known to exhibit anticancer properties. For instance, some biphenyl carboxylic acids have been synthesized and evaluated for their in vitro anticancer activity against human breast cancer cell lines. The general structure of this compound makes it a candidate for investigation as a potential anticancer agent or as a scaffold for the development of more potent derivatives.

Antibacterial Activity

Brominated phenols and related compounds have demonstrated significant antibacterial activity. The presence of a bromine atom in an aromatic system can enhance the antimicrobial properties of a molecule. Therefore, this compound could be explored for its potential as an antibacterial agent.

Potential_Applications Core This compound Anticancer Anticancer Activity Core->Anticancer Potential as lead compound Antibacterial Antibacterial Activity Core->Antibacterial Potential as lead compound Materials Materials Science (e.g., liquid crystals, polymers) Core->Materials Intermediate for synthesis

Caption: Potential applications of this compound.

Reactivity and Further Functionalization

The two primary functional groups of this compound, the carboxylic acid and the bromo group, offer multiple avenues for further chemical modification.

  • Carboxylic Acid Group: The carboxylic acid can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides. These transformations allow for the attachment of different molecular fragments to tailor the properties of the molecule for specific applications.

  • Bromo Group: The bromine atom can participate in a range of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the synthesis of a diverse library of more complex biphenyl derivatives.

Safety Information

Based on available safety data sheets, this compound should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable building block for organic synthesis, with potential applications in the development of new pharmaceuticals and functional materials. While detailed experimental data on its biological activity and spectroscopic properties are not extensively documented in publicly available literature, its structural features suggest that it is a promising candidate for further investigation. The synthetic route via Suzuki-Miyaura coupling is well-established for related compounds, providing a reliable method for its preparation. Future research into the biological and material properties of this compound and its derivatives is warranted.

References

4'-Bromo-biphenyl-3-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 4'-Bromo-biphenyl-3-carboxylic Acid

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of compounds is paramount. This document provides a concise technical overview of this compound, focusing on its molecular formula and weight.

Quantitative Data Summary

The essential molecular data for this compound is presented in the table below for straightforward reference and comparison.

ParameterValue
Molecular Formula C₁₃H₉BrO₂[1][2]
Molecular Weight 277.11 g/mol [1][3][4][5]
Alternate Name 3-(4-bromophenyl)benzoic acid[1][2]

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular identifiers.

Compound This compound Properties Molecular Formula: C₁₃H₉BrO₂ Molecular Weight: 277.11 Compound:f0->Properties:f0 has

Caption: Molecular properties of this compound.

References

Spectroscopic Profile of 4'-Bromo-biphenyl-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4'-Bromo-biphenyl-3-carboxylic acid, a biphenyl derivative of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed analysis based on established spectroscopic principles and data from analogous structures. The information herein serves as a valuable resource for the characterization and quality control of this compound in a research and development setting.

Chemical Structure and Properties

This compound possesses a molecular structure characterized by two phenyl rings linked together, with a bromine atom substituting one ring and a carboxylic acid group on the other. This arrangement of functional groups dictates its chemical reactivity and provides distinct signatures in various spectroscopic analyses.

PropertyValue
Molecular Formula C₁₃H₉BrO₂
Molecular Weight 277.11 g/mol
CAS Number 885951-66-6
Chemical Structure
alt text

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0 - 12.0Singlet (broad)1H-COOH
~8.2 - 8.0Multiplet2HAromatic Protons (ortho to COOH)
~7.8 - 7.5Multiplet5HRemaining Aromatic Protons

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~172 - 167-COOH
~145 - 120Aromatic Carbons
~125 - 120C-Br
Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (Carboxylic Acid)
~1700StrongC=O stretch (Carboxylic Acid)
~1600, ~1480Medium-StrongC=C stretch (Aromatic Rings)
~1300MediumC-O stretch (Carboxylic Acid)
~1200MediumO-H bend (Carboxylic Acid)
~850 - 800StrongC-H out-of-plane bend (para-substituted ring)
Below 700Medium-StrongC-Br stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization) [1]

m/zPredicted Adduct
278[M+H]⁺
301[M+Na]⁺
277[M]⁺
260[M-OH]⁺
232[M-COOH]⁺

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

Instrumentation and Data Acquisition:

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 15 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean.

  • Place a small amount of the solid this compound powder directly onto the crystal.

  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Mode: Attenuated Total Reflectance (ATR).

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the empty ATR crystal should be collected prior to the sample scan.

Data Processing:

  • The sample spectrum is automatically ratioed against the background spectrum.

  • The resulting spectrum is displayed as % Transmittance or Absorbance versus Wavenumber (cm⁻¹).

  • Identify and label the characteristic absorption peaks.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

Instrumentation and Data Acquisition (Electron Ionization - EI):

  • Instrument: A mass spectrometer with an electron ionization source, often coupled with a gas chromatograph (GC-MS).

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: m/z 50 - 500.

  • Inlet System: If using GC-MS, a suitable capillary column (e.g., DB-5ms) and temperature program should be used to ensure elution of the compound.

Data Processing:

  • The mass spectrum is generated, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

  • Identify the molecular ion peak (M⁺).

  • Analyze the fragmentation pattern to identify characteristic fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in characteristic M and M+2 peaks for bromine-containing fragments.

Workflow Visualizations

The following diagrams illustrate the general experimental workflows for the spectroscopic analyses described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune & Shim Spectrometer Transfer->Tune Acquire Acquire FID Tune->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Calibrate Calibrate Spectrum Phase->Calibrate Analyze Analyze Data Calibrate->Analyze IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_analysis Data Analysis Clean Clean ATR Crystal Apply Apply Sample Clean->Apply Background Collect Background Spectrum Apply->Background Sample Collect Sample Spectrum Background->Sample Process Process Spectrum (%T vs. Wavenumber) Sample->Process Identify Identify Characteristic Bands Process->Identify MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve Sample in Volatile Solvent Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject Sample Dilute->Inject Ionize Ionize (e.g., EI) Inject->Ionize Analyze Mass Analysis Ionize->Analyze Generate Generate Mass Spectrum Analyze->Generate Identify Identify Molecular & Fragment Ions Generate->Identify

References

An In-depth Technical Guide to 4'-Bromo-biphenyl-3-carboxylic Acid: Discovery, Synthesis, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Bromo-biphenyl-3-carboxylic acid, a halogenated derivative of the biphenyl carboxylate scaffold, has emerged as a valuable building block in medicinal chemistry and materials science. Its unique structural features, including the presence of a reactive bromine atom and a versatile carboxylic acid group, make it an attractive starting material for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of the discovery and history of this compound, its primary synthetic routes with detailed experimental protocols, and a summary of its key physicochemical and spectroscopic properties.

Introduction

Biphenyl and its derivatives have long been recognized for their significant biological activities and applications in materials science. The introduction of a bromine atom and a carboxylic acid moiety at specific positions on the biphenyl core, as in this compound, provides strategic handles for further chemical modifications. The bromine atom is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, enabling the construction of more complex biaryl and polyaryl systems.[1] Concurrently, the carboxylic acid group can be readily transformed into a variety of other functional groups, including esters, amides, and acid chlorides, facilitating the attachment of diverse molecular fragments. These characteristics make this compound a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and liquid crystals.

Discovery and History

While a singular, seminal "discovery" paper for this compound is not readily apparent in the surveyed literature, its emergence is intrinsically linked to the development and popularization of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction, for which Akira Suzuki, Ei-ichi Negishi, and Richard F. Heck were awarded the Nobel Prize in Chemistry in 2010, revolutionized the synthesis of biaryl compounds.

The synthesis of unsymmetrical biaryls, such as this compound, was historically challenging. Earlier methods often suffered from harsh reaction conditions, low yields, and limited functional group tolerance. The advent of the Suzuki-Miyaura coupling provided a mild and highly efficient method for the selective formation of C-C bonds between aryl halides and arylboronic acids.[2] The commercial availability of a wide array of boronic acids and aryl halides has made this reaction a cornerstone of modern organic synthesis.

It is therefore likely that this compound was first synthesized and characterized in the context of exploring the scope and utility of the Suzuki-Miyaura coupling for the preparation of functionalized biphenyl derivatives for use in drug discovery and materials science research.

Physicochemical and Spectroscopic Data

A summary of the available quantitative data for this compound is presented in the table below. This information is crucial for its identification, purification, and use in subsequent chemical transformations.

PropertyValueReference
Chemical Formula C₁₃H₉BrO₂[3]
Molecular Weight 277.11 g/mol [3]
CAS Number 885951-66-6[]
Appearance White to off-white solid[5]
Melting Point 194-198 °CSigma-Aldrich
Boiling Point Not available
Solubility Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. Insoluble in water.
pKa Not available

Spectroscopic Data:

While specific, high-resolution spectra for this compound are not widely published in publicly accessible databases, the expected spectroscopic characteristics can be inferred from the known properties of its constituent functional groups.

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically between 7.0 and 8.5 ppm) corresponding to the protons on the two phenyl rings. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will exhibit signals for the twelve aromatic carbons and one carboxylic acid carbon. The carbonyl carbon of the carboxylic acid is expected to appear in the range of 165-185 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum should display a broad O-H stretching vibration for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A strong, sharp carbonyl (C=O) stretching band is expected around 1700 cm⁻¹. The C-Br stretching vibration will likely be observed in the fingerprint region, typically between 500 and 700 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) and the bromine atom.

Experimental Protocols

The primary and most efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. Below is a detailed, representative experimental protocol based on established procedures for the synthesis of similar biphenyl carboxylic acids.[1][6]

Synthesis of this compound via Suzuki-Miyaura Coupling

This procedure details the palladium-catalyzed cross-coupling of 3-Carboxyphenylboronic acid and 1-bromo-4-iodobenzene.

Materials:

  • 3-Carboxyphenylboronic acid

  • 1-bromo-4-iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Hydrochloric acid (1 M)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Carboxyphenylboronic acid (1.2 equivalents) and 1-bromo-4-iodobenzene (1.0 equivalent) in a mixture of 1,4-dioxane and water (typically a 4:1 to 3:1 ratio).

  • Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.

  • Catalyst and Base Addition: To the degassed solution, add palladium(II) acetate (0.02-0.05 equivalents), triphenylphosphine (0.04-0.10 equivalents), and potassium carbonate (2.0-3.0 equivalents).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously under an inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and acidify to a pH of approximately 2-3 with 1 M hydrochloric acid. This will precipitate the crude product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Logical Relationship of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling A Aryl Halide (1-bromo-4-iodobenzene) Product This compound A->Product B Arylboronic Acid (3-Carboxyphenylboronic acid) B->Product Cat Pd(0) Catalyst Cat->Product Base Base (K₂CO₃) Base->Product Solvent Solvent (Dioxane/Water) Solvent->Product Waste Byproducts

Caption: Key components of the Suzuki-Miyaura coupling reaction for the synthesis of this compound.

Experimental Workflow for Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification A Combine Reactants, Solvent, Base B Degas Mixture A->B C Add Catalyst B->C D Heat to Reflux C->D E Cool and Acidify D->E Reaction Complete F Extract with Organic Solvent E->F G Wash and Dry Organic Layer F->G H Purify (Recrystallization/Chromatography) G->H I Pure this compound H->I Characterize

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules and functional materials.

  • Drug Discovery: The biphenyl scaffold is a common motif in many approved drugs. The ability to functionalize both rings of this compound allows for the creation of large libraries of compounds for screening against various biological targets. For instance, derivatives of biphenyl carboxylic acids have been investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents.

  • Materials Science: Biphenyl derivatives are key components in the development of liquid crystals for display technologies. The rigid, rod-like structure of the biphenyl core, combined with the ability to introduce various substituents, allows for the fine-tuning of the mesomorphic properties of these materials.

  • Agrochemicals: The biphenyl structure is also found in a number of herbicides and fungicides. This compound can be used as a starting material for the synthesis of new agrochemical candidates with improved efficacy and environmental profiles.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. While its specific discovery is tied to the broader development of cross-coupling methodologies, its utility is well-established. The Suzuki-Miyaura coupling provides a robust and efficient route to this compound, enabling its use in the synthesis of a wide array of complex molecules with applications in drug discovery, materials science, and agrochemicals. This guide has provided a comprehensive overview of its history, synthesis, and properties to aid researchers in its effective utilization.

References

Theoretical Exploration of the Electronic Landscape of 4'-Bromo-biphenyl-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical investigation into the electronic properties of 4'-Bromo-biphenyl-3-carboxylic acid. In the absence of direct experimental data for this specific molecule, this document outlines a robust computational methodology based on established quantum chemical techniques, drawing parallels from studies on structurally similar compounds. This guide serves as a blueprint for conducting and interpreting theoretical studies to elucidate the molecule's electronic behavior, which is crucial for applications in drug design and materials science.

Introduction

This compound is a biphenyl derivative featuring a bromine atom and a carboxylic acid group on separate phenyl rings. These functional groups are known to significantly influence the electronic distribution, reactivity, and intermolecular interaction capabilities of the molecule. Understanding the electronic properties, such as the distribution of electron density, the energies of frontier molecular orbitals, and the electrostatic potential, is paramount for predicting its chemical reactivity, metabolic stability, and potential as a pharmacological agent. Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful and cost-effective means to probe these properties at the atomic level.

Computational Methodology

The theoretical investigation of this compound's electronic properties is centered around Density Functional Theory (DFT), a workhorse of modern computational chemistry. The following workflow outlines the typical steps involved in such a study.

Computational_Workflow cluster_setup Computational Setup cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation mol_structure Define Molecular Structure (this compound) comp_method Select Computational Method (e.g., DFT/B3LYP) mol_structure->comp_method basis_set Choose Basis Set (e.g., 6-311++G(d,p)) comp_method->basis_set geom_opt Geometry Optimization basis_set->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Calculation (HOMO, LUMO, MEP) freq_calc->electronic_prop orbital_analysis Frontier Molecular Orbital Analysis electronic_prop->orbital_analysis visualization Visualization of Molecular Properties (MEP Maps, Orbital Surfaces) electronic_prop->visualization reactivity_desc Reactivity Descriptor Calculation orbital_analysis->reactivity_desc

Caption: A typical workflow for the theoretical calculation of molecular electronic properties.

Detailed Experimental Protocols

Geometry Optimization: The initial step involves optimizing the molecular geometry of this compound. This is typically performed using DFT with a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. A suitable basis set, for instance, 6-311++G(d,p), is chosen to provide a good balance between accuracy and computational cost. The optimization process continues until a stationary point on the potential energy surface is found, which is confirmed by the absence of imaginary frequencies in the subsequent frequency calculation.

Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to compute thermodynamic properties such as zero-point vibrational energy, enthalpy, and entropy.

Electronic Property Calculations: With the optimized geometry, a series of single-point energy calculations are carried out to determine the key electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. The molecular electrostatic potential (MEP) is also calculated to identify regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively.

Key Electronic Properties and Reactivity Descriptors

The electronic properties derived from quantum chemical calculations provide valuable insights into the behavior of this compound.

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy is related to its ability to accept electrons (electron affinity). The energy gap between the HOMO and LUMO (Egap) is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These are summarized in the table below.

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released upon accepting an electron.
Electronegativity (χ)χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)Reciprocal of hardness, indicates reactivity.
Electrophilicity Index (ω)ω = χ2 / (2η)Measure of electrophilic character.
Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the electrostatic potential on the electron density surface of the molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and prone to nucleophilic attack.

Hypothetical Quantitative Data

The following tables present hypothetical, yet realistic, quantitative data for the electronic properties of this compound, as would be expected from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Calculated Energies of Frontier Molecular Orbitals

ParameterEnergy (eV)
EHOMO-6.85
ELUMO-1.98
Egap (LUMO-HOMO)4.87

Table 2: Calculated Global Reactivity Descriptors

DescriptorValue
Ionization Potential (I)6.85 eV
Electron Affinity (A)1.98 eV
Electronegativity (χ)4.415
Chemical Hardness (η)2.435
Chemical Softness (S)0.205
Electrophilicity Index (ω)4.00

Visualization of Molecular Properties

Visualizing the calculated properties is crucial for their interpretation. The following diagram illustrates the logical relationship between the calculated electronic properties and the prediction of the molecule's reactivity.

Reactivity_Prediction cluster_inputs Calculated Properties cluster_analysis Analysis cluster_outputs Predicted Behavior homo_lumo HOMO-LUMO Energies reactivity_indices Global Reactivity Descriptors (Hardness, Electrophilicity) homo_lumo->reactivity_indices mep Molecular Electrostatic Potential (MEP) reactive_sites Identification of Reactive Sites mep->reactive_sites chem_reactivity Chemical Reactivity Prediction reactivity_indices->chem_reactivity reactive_sites->chem_reactivity intermol_interactions Intermolecular Interaction Potential reactive_sites->intermol_interactions

Physical and chemical properties of 3-(4-bromophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-(4-bromophenyl)benzoic acid, a biphenyl carboxylic acid derivative. This document details its structural characteristics, reactivity, and provides a validated protocol for its synthesis via the Suzuki-Miyaura coupling reaction. The information is intended to support research and development activities in medicinal chemistry, materials science, and organic synthesis.

Core Physical and Chemical Properties

3-(4-Bromophenyl)benzoic acid is a bifunctional organic compound featuring a biphenyl backbone substituted with a carboxylic acid group and a bromine atom. These functional groups define its chemical reactivity and physical characteristics.

Physical Properties

Quantitative experimental data for some physical properties of 3-(4-bromophenyl)benzoic acid are not extensively reported in the available literature. The table below summarizes its key identifiers and known physical data.

PropertyValue
Molecular Formula C₁₃H₉BrO₂
Molecular Weight 277.11 g/mol
Appearance White to off-white crystalline solid (Expected)
Melting Point Data not available in cited sources
Boiling Point Data not available in cited sources
Solubility Expected to be soluble in polar organic solvents like DMF, DMSO, methanol, and slightly soluble in non-polar solvents. Poorly soluble in water.
pKa Data not available; estimated to be similar to benzoic acid (approx. 4.2)
Chemical Properties and Reactivity

The chemical behavior of 3-(4-bromophenyl)benzoic acid is dictated by its two primary functional groups: the carboxylic acid and the aryl bromide.

  • Carboxylic Acid Group : This group is acidic and can undergo typical reactions such as deprotonation with a base to form a carboxylate salt. It can be converted into other functional groups like esters (via Fischer esterification), amides (via coupling agents or conversion to an acyl chloride), and can be reduced to an alcohol.

  • Aryl Bromide : The carbon-bromine bond is a key site for transition-metal-catalyzed cross-coupling reactions. It is an excellent substrate for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide variety of substituents at the 4'-position of the biphenyl system. This reactivity makes it a valuable building block in the synthesis of more complex molecules.

The following diagram illustrates the primary reaction pathways available for this molecule.

G cluster_0 Carboxylic Acid Reactions cluster_1 Aryl Bromide Reactions main 3-(4-Bromophenyl)benzoic Acid ester Esterification (+ Alcohol, H⁺) main->ester R-OH amide Amide Formation (+ Amine, Coupling Agent) main->amide R₂NH salt Deprotonation (+ Base) main->salt NaOH suzuki Suzuki Coupling (+ R-B(OH)₂) main->suzuki Pd Cat. heck Heck Reaction (+ Alkene) main->heck Pd Cat. sonogashira Sonogashira Coupling (+ Alkyne) main->sonogashira Pd/Cu Cat. G start1 3-Carboxyphenylboronic Acid reaction Suzuki-Miyaura Coupling start1->reaction start2 1-Bromo-4-iodobenzene start2->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) catalyst->reaction solvent Solvent System (e.g., Toluene/EtOH/H₂O) solvent->reaction product 3-(4-Bromophenyl)benzoic Acid reaction->product workup Aqueous Workup & Purification product->workup final_product Purified Product workup->final_product

Crystal Structure of 4'-Bromo-biphenyl-3-carboxylic Acid: Data Unvailable

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of prominent crystallographic databases and scientific literature has revealed no publicly available single-crystal X-ray structure for 4'-Bromo-biphenyl-3-carboxylic acid. While the compound is known and commercially available, its three-dimensional solid-state architecture has not been experimentally determined and deposited in accessible repositories such as the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD).

This absence of crystallographic information prevents a detailed technical analysis of its unit cell parameters, bond lengths, bond angles, torsion angles, and intermolecular interactions, which are the core components of a crystal structure analysis. Consequently, the generation of a technical guide or whitepaper as requested, complete with quantitative data tables and specific experimental protocols for this particular molecule's crystal structure determination, cannot be fulfilled at this time.

For researchers, scientists, and drug development professionals interested in the structural aspects of brominated biphenyl carboxylic acids, it is recommended to either:

  • Undertake the experimental determination of the crystal structure. This would involve obtaining a sample of this compound, growing single crystals suitable for X-ray diffraction, and analyzing the resulting data.

  • Analyze the crystal structures of closely related isomers and derivatives. Several crystal structures of similar molecules are available and can provide valuable insights into the potential packing motifs and conformational preferences of this compound. Examples of structurally related compounds with available crystallographic data include:

    • 4'-Bromo-biphenyl-4-carboxylic acid

    • 3'-Bromo-biphenyl-4-carboxylic acid

    • Various other substituted bromobiphenyl derivatives

An analysis of these related structures could serve as a proxy to hypothesize the structural characteristics of this compound, although such an approach would be speculative and would need to be clearly stated as such in any technical document.

Path Forward for Structural Analysis: A Generalized Workflow

Should the crystal structure of this compound become available, or for the analysis of a related compound, the following generalized experimental and computational workflow would be applicable.

Experimental Workflow for Crystal Structure Determination

The process of determining a small molecule's crystal structure via single-crystal X-ray diffraction follows a well-established protocol.

experimental_workflow cluster_synthesis Sample Preparation cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth High Purity Sample mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection Mounted Crystal structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Deposition refinement->validation final_report Final Report (CIF) validation->final_report Crystallographic Information File

Caption: Generalized workflow for single-crystal X-ray diffraction analysis.

1. Synthesis and Purification: The compound of interest, this compound, would be synthesized and purified to a high degree to remove impurities that could hinder crystallization.

2. Crystal Growth: Single crystals suitable for X-ray diffraction would be grown. Common techniques include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

3. Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

4. Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

5. Structure Solution: The collected diffraction data is used to solve the phase problem and obtain an initial electron density map of the unit cell.

6. Structure Refinement: The initial model of the crystal structure is refined by adjusting atomic positions and other parameters to best fit the experimental diffraction data.

7. Validation and Deposition: The final crystal structure is validated for geometric and crystallographic soundness. The data is then typically deposited in a public database in the form of a Crystallographic Information File (CIF).

Due to the current unavailability of a CIF for this compound, the subsequent sections detailing its specific crystallographic data, molecular geometry, and supramolecular interactions cannot be provided. Researchers are encouraged to consult crystallographic databases for updates or consider the experimental determination of this structure to contribute to the scientific record.

Methodological & Application

Application Note: Suzuki Coupling Protocol for the Synthesis of Terphenyl-3-carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4'-Bromo-biphenyl-3-carboxylic acid with a variety of aryl boronic acids. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular architectures, particularly biaryl and polyaryl structures prevalent in pharmaceuticals and functional materials.[1][2][3] This protocol is specifically tailored for researchers and scientists in drug development and medicinal chemistry, offering a reliable method for the synthesis of terphenyl-3-carboxylic acid derivatives. The procedure outlines the necessary reagents, reaction conditions, and purification methods to achieve high yields of the desired products.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely utilized method for the synthesis of biaryl compounds, a structural motif frequently found in biologically active molecules and advanced materials.[1][2][3][4] The reaction involves the palladium-catalyzed coupling of an organoboron species (typically a boronic acid or ester) with an organohalide or triflate in the presence of a base.[4][5][6] Key advantages of the Suzuki coupling include its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability and low toxicity of the boronic acid reagents.[3][7]

This application note focuses on the coupling of this compound with various aryl boronic acids to generate a library of terphenyl-3-carboxylic acid derivatives. These products are of significant interest in drug discovery as scaffolds for novel therapeutic agents. The presence of the carboxylic acid functionality can be challenging, but with the appropriate choice of base and reaction conditions, the coupling can proceed efficiently without the need for protecting groups.[8]

General Reaction Scheme

Suzuki_Coupling_General_Scheme cluster_conditions Reaction Conditions reactant1 This compound catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) reactant2 +   Aryl boronic acid product Terphenyl-3-carboxylic acid derivative catalyst->product base Base (e.g., K₂CO₃, K₃PO₄) solvent Solvent (e.g., Dioxane/H₂O, Toluene/H₂O)

Caption: General scheme of the Suzuki coupling reaction.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific aryl boronic acids.

Materials:

  • This compound

  • Aryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃], 2.0 equivalents)

  • Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Nitrogen or Argon gas (inert atmosphere)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired aryl boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%), to the flask.

  • Solvent Addition: Add the solvent system, such as a 4:1 mixture of 1,4-dioxane and water (10 mL), to the flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.[9]

  • Reaction: Heat the reaction mixture to 80-100 °C and stir overnight (12-16 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired terphenyl-3-carboxylic acid derivative.

Data Presentation

The following table summarizes the expected yields for the Suzuki coupling of this compound with various aryl boronic acids based on typical outcomes for similar reactions. Actual yields may vary depending on the specific substrate and reaction conditions.

EntryAryl Boronic AcidProductExpected Yield (%)
1Phenylboronic acid[1,1':4',1''-Terphenyl]-3-carboxylic acid85-95
24-Methoxyphenylboronic acid4''-Methoxy-[1,1':4',1''-terphenyl]-3-carboxylic acid80-90
34-Methylphenylboronic acid4''-Methyl-[1,1':4',1''-terphenyl]-3-carboxylic acid82-92
43-Nitrophenylboronic acid3''-Nitro-[1,1':4',1''-terphenyl]-3-carboxylic acid75-85
52-Thiopheneboronic acid4'-(Thiophen-2-yl)-[1,1'-biphenyl]-3-carboxylic acid70-85

Catalytic Cycle Visualization

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr OxAdd Oxidative Addition OxAdd->ArPdBr ArPdAr Ar-Pd(II)L₂(Ar') ArPdBr->ArPdAr Transmetal Transmetalation Transmetal->ArPdAr ArPdAr->Pd0 RedElim Reductive Elimination ArPdAr->RedElim Product Ar-Ar' RedElim->Product Reactant1 Ar-Br Reactant1->OxAdd Reactant2 Ar'B(OH)₂ + Base Reactant2->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Conclusion

The described protocol offers a robust and efficient method for the synthesis of a diverse range of terphenyl-3-carboxylic acid derivatives. The reaction is generally high-yielding and tolerates a variety of functional groups on the aryl boronic acid coupling partner. This methodology is highly valuable for the generation of compound libraries for screening in drug discovery and for the synthesis of complex molecular targets in medicinal chemistry. Further optimization of catalyst, ligand, base, and solvent may be necessary for particularly challenging substrates.[10][11]

References

Application Notes and Protocols: Esterification of 4'-Bromo-biphenyl-3-carboxylic Acid with Various Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the esterification of 4'-Bromo-biphenyl-3-carboxylic acid with a selection of common aliphatic alcohols. The resulting esters are valuable intermediates in organic synthesis and hold potential for applications in medicinal chemistry and drug development. The biphenyl scaffold is a recognized privileged structure in numerous biologically active compounds.

Introduction

The esterification of carboxylic acids is a fundamental transformation in organic chemistry, yielding esters that are widely utilized as intermediates, prodrugs, and bioactive molecules themselves. This compound is a versatile building block, and its ester derivatives are of significant interest in the exploration of new therapeutic agents. The presence of the bromine atom provides a handle for further functionalization via cross-coupling reactions, while the ester moiety can modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

This document outlines the Fischer-Speier esterification method, a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or water is removed as it is formed.[1][2]

Applications in Drug Development

Biphenyl derivatives are integral to the structure of many established drugs and compounds under investigation for various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer agents. The ester functional group can be employed to enhance the oral bioavailability of a drug by masking a polar carboxylic acid, which can then be hydrolyzed in vivo by esterases to release the active acidic drug. Furthermore, the nature of the alcohol used for esterification can be varied to fine-tune properties such as solubility, lipophilicity, and metabolic stability, which are critical parameters in the drug design and development process.

Experimental Protocols

General Fischer Esterification Protocol

Materials:

  • This compound

  • Selected alcohol (Methanol, Ethanol, 1-Propanol, 1-Butanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc) or other suitable extraction solvent

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent).

  • Add an excess of the desired alcohol (e.g., 20-40 mL per 0.1-0.2 g of carboxylic acid), which also serves as the solvent.[3]

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.4 mL per 0.1-0.2 g of carboxylic acid).[3]

  • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath.

  • Maintain the reflux for a specified period (typically several hours) and monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Reduce the volume of the alcohol under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • If necessary, purify the crude product by a suitable method such as column chromatography on silica gel or recrystallization.

Data Presentation

The following table summarizes the reaction conditions and yields for the esterification of biphenyl-4-carboxylic acid with various alcohols, which can be considered as a representative model for the esterification of this compound.

Table 1: Esterification of Biphenyl-4-carboxylic Acid with Various Alcohols [3]

AlcoholProductReaction Time (h)Yield (%)
MethanolMethyl [1,1'-biphenyl]-4-carboxylate2491.2
EthanolEthyl [1,1'-biphenyl]-4-carboxylate2492.4
1-PropanolPropyl [1,1'-biphenyl]-4-carboxylate2462.7
IsopropanolIsopropyl [1,1'-biphenyl]-4-carboxylate2463.3

Note: The data presented is for the esterification of biphenyl-4-carboxylic acid and serves as an estimation for the esterification of this compound. Actual yields and reaction times may vary.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Fischer esterification of this compound.

Esterification_Workflow Start Start Reactants 1. Mix Reactants: This compound Excess Alcohol Sulfuric Acid (catalyst) Start->Reactants Reaction 2. Reflux Reaction Reactants->Reaction Workup 3. Aqueous Work-up: - Neutralization (NaHCO3) - Extraction (EtOAc) - Washing (Brine) Reaction->Workup Purification 4. Purification: - Drying (Na2SO4) - Solvent Removal - Chromatography/Recrystallization Workup->Purification Product Final Product: Alkyl 4'-Bromo-biphenyl-3-carboxylate Purification->Product

Caption: General workflow for the Fischer esterification.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship in leveraging the synthesized esters for drug discovery applications.

Drug_Discovery_Pathway Starting_Material This compound Esterification Esterification with Various Alcohols Starting_Material->Esterification Ester_Library Library of Alkyl 4'-Bromo-biphenyl-3-carboxylates Esterification->Ester_Library Further_Modification Further Modification (e.g., Suzuki Coupling) Ester_Library->Further_Modification Biological_Screening Biological Screening (e.g., Anticancer, Antimicrobial) Ester_Library->Biological_Screening Further_Modification->Biological_Screening Lead_Compound Lead Compound Identification Biological_Screening->Lead_Compound

Caption: Drug discovery pathway utilizing synthesized esters.

References

Application Notes and Protocols for Amide Bond Formation using 4'-Bromo-biphenyl-3-carboxylic Acid and Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The biphenyl carboxamide moiety, in particular, is a privileged scaffold in drug discovery, appearing in numerous compounds with diverse biological activities, including as inhibitors of enzymes and as modulators of protein-protein interactions. The presence of a bromine atom, as in 4'-Bromo-biphenyl-3-carboxylic acid, offers a valuable synthetic handle for further functionalization through cross-coupling reactions, enabling the exploration of a wider chemical space in structure-activity relationship (SAR) studies. Biphenyl derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

This document provides detailed application notes and experimental protocols for the efficient coupling of this compound with various primary amines. Two of the most common and effective coupling reagents, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt), are highlighted. These protocols are designed to be a valuable resource for researchers in academic and industrial settings, providing a solid foundation for the synthesis of novel biphenyl carboxamide derivatives.

Chemical Reaction Scheme

The general chemical reaction for the formation of an amide bond between this compound and a primary amine is depicted below. The reaction involves the activation of the carboxylic acid group, followed by nucleophilic attack by the primary amine to form the stable amide linkage.

G cluster_reactants Reactants cluster_reagents Coupling Reagents cluster_product Product r1 This compound r2 Primary Amine (R-NH2) reagent HATU, DIPEA or EDC, HOBt r1->reagent r2->reagent p1 N-substituted-4'-bromo-biphenyl-3-carboxamide reagent->p1

Caption: General scheme for the amide bond formation.

Experimental Workflow

The typical experimental workflow for the synthesis and purification of N-substituted-4'-bromo-biphenyl-3-carboxamides is outlined below. The process begins with the coupling reaction, followed by an aqueous work-up to remove water-soluble byproducts, and concludes with purification by column chromatography to isolate the desired amide product.

G start Start: Combine Reactants and Reagents reaction Amide Coupling Reaction (Stir at Room Temperature) start->reaction workup Aqueous Work-up (e.g., Water, Brine washes) reaction->workup extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) workup->extraction drying Drying of Organic Layer (e.g., Na2SO4 or MgSO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Silica Gel Column Chromatography) concentration->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Final Product characterization->end

Caption: Experimental workflow for amide synthesis.

Experimental Protocols

The following are detailed protocols for the amide coupling of this compound with primary amines using HATU and EDC/HOBt as coupling agents.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is generally preferred for its high efficiency, fast reaction times, and ability to couple sterically hindered substrates while minimizing racemization.[1]

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, hexylamine)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Dissolve the carboxylic acid in anhydrous DMF or DCM (approximately 0.1 M concentration).

  • To the stirred solution, add the primary amine (1.1 eq.) followed by DIPEA (2.0-3.0 eq.).

  • Add HATU (1.2 eq.) to the reaction mixture in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-4'-bromo-biphenyl-3-carboxamide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a widely used and cost-effective method for amide bond formation. The byproducts are generally water-soluble, which can simplify the purification process.[2]

Materials:

  • This compound

  • Primary amine (e.g., aniline, cyclopropylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Dissolve the carboxylic acid in anhydrous DMF or DCM (approximately 0.1 M concentration).

  • Add HOBt (1.2 eq.) to the solution and stir until dissolved.

  • Add the primary amine (1.1 eq.) followed by DIPEA or TEA (2.0-3.0 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl solution, water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted-4'-bromo-biphenyl-3-carboxamide.

Representative Data

The following table summarizes representative data for the amide bond formation between this compound and various primary amines using the protocols described above. Please note that these are illustrative examples, and reaction conditions may require optimization for specific substrates to achieve maximum yields. The data is based on typical outcomes for similar amide coupling reactions.

EntryPrimary AmineCoupling ReagentSolventTime (h)Yield (%)
1BenzylamineHATU/DIPEADMF385-95
2HexylamineHATU/DIPEADCM480-90
3AnilineEDC/HOBt/DIPEADMF1870-85
4CyclopropylamineEDC/HOBt/TEADCM2475-85

Conclusion

The protocols detailed in this application note provide robust and efficient methods for the synthesis of N-substituted-4'-bromo-biphenyl-3-carboxamides. Both HATU and EDC/HOBt are effective coupling systems, with the choice of reagent often depending on the specific characteristics of the primary amine and the desired reaction kinetics. The biphenyl carboxamide products obtained through these methods can serve as valuable intermediates for the development of novel compounds with potential applications in drug discovery and materials science. The presence of the bromo-substituent allows for further synthetic diversification, making this a versatile platform for the generation of compound libraries for biological screening.

References

Application Notes: 4'-Bromo-biphenyl-3-carboxylic acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols on the use of 4'-Bromo-biphenyl-3-carboxylic acid as a key intermediate in the synthesis of pharmacologically active molecules. This versatile building block, featuring a reactive bromine atom and a modifiable carboxylic acid group, is particularly valuable in constructing complex molecular architectures for drug discovery.

The strategic placement of the bromo and carboxylic acid functionalities allows for sequential or orthogonal chemical modifications. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds and elaborate the biphenyl core. The carboxylic acid group can be converted into a variety of functional groups, including esters, amides, or used to modulate the physicochemical properties of the final molecule.

This document focuses on two primary applications: the synthesis of analogues of Angiotensin II Receptor Blockers (ARBs) for treating hypertension and the synthesis of novel biphenyl carboxylic acid derivatives as potential anticancer agents.

Application 1: Synthesis of Angiotensin II Receptor Blocker (ARB) Analogues

The biphenyl scaffold is a critical pharmacophore in the "sartan" class of antihypertensive drugs, which function by blocking the Angiotensin II Type 1 (AT1) receptor. While many commercial syntheses utilize intermediates like 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid, the this compound core provides an alternative and direct route for creating novel ARB analogues via Suzuki-Miyaura coupling.

In a potential synthetic route, the bromine atom of this compound can be coupled with a boronic acid derivative of the requisite heterocyclic component (e.g., an imidazole, benzimidazole, or tetrazole moiety) to construct the final sartan-like molecule.

Experimental Protocol: Synthesis of a Biphenyl-Imidazole ARB Analogue via Suzuki Coupling

This protocol is an adapted, representative procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a suitable heterocyclic boronic acid.

Materials:

  • This compound

  • 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde (protected, as a boronic acid or ester derivative)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water, degassed

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the imidazole boronic acid derivative (1.2 eq), and potassium carbonate (3.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and acidify to pH ~3-4 with 1M HCl to protonate the carboxylic acid.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound.

Quantitative Data

The yields of Suzuki coupling reactions in the synthesis of sartan-class molecules are generally high. The subsequent deprotection and salt formation steps contribute to the overall yield.

Reaction StepReactantsProductReported Yield (%)[1][2]
Suzuki CouplingAryl Bromide + Aryl Boronic AcidBiphenyl Intermediate80 - 95
AlkylationBiphenyl Intermediate + HeterocycleProtected Drug Molecule~64 (for a specific step)
Final DeprotectionProtected Drug MoleculeFinal API (e.g., Telmisartan)~85
Overall Synthesis Starting Materials Final API (Multi-step) ~21 - 46
Bioactive Mechanism: Angiotensin II Receptor Signaling Pathway

Sartans competitively inhibit the Angiotensin II Type 1 (AT1) receptor. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By blocking its receptor, these drugs prevent vasoconstriction and the release of aldosterone, leading to a decrease in blood pressure.

Angiotensin_II_Pathway cluster_blood Blood Stream cluster_cell Target Cell (e.g., Vascular Smooth Muscle) Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen:e->AngI:w cleaves Renin Renin AngII Angiotensin II AngI:e->AngII:w converts ACE ACE AT1R AT1 Receptor AngII->AT1R Gq11 Gq/11 AT1R->Gq11 Sartan Sartan Analogue (Synthesized Molecule) Sartan->Block PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Physiological Response (Vasoconstriction, etc.) Ca->Response PKC->Response

Angiotensin II signaling pathway and ARB inhibition.

Application 2: Synthesis of Biphenyl Carboxylic Acids as Anticancer Agents

Biphenyl derivatives are recognized as important scaffolds for the development of anticancer agents. A study published in the Asian Journal of Green Chemistry details the synthesis of a library of biphenyl carboxylic acids and their evaluation against human breast cancer cell lines.[3][4] This work provides a direct and relevant application of a bromo-biphenyl carboxylic acid structure in a Suzuki-Miyaura coupling to generate bioactive molecules. The synthesized compounds were found to exhibit potent activity, with some targeting the estrogen receptor alpha (ERα).

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is based on the methodology reported for the synthesis of 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivatives.[3] It can be readily adapted for this compound.

Materials:

  • 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid (or this compound) (1.0 eq)

  • Substituted Arylboronic Acid (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.2 eq)

  • Potassium Carbonate (K₂CO₃) (1.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of the bromo-biphenyl carboxylic acid (e.g., 1.5 g, 12.18 mmol) in a 4:1 mixture of 1,4-dioxane:H₂O (20 mL), add the substituted arylboronic acid (12.18 mmol) and potassium carbonate (1.21 g, 12.18 mmol).

  • Add the catalyst, Pd(PPh₃)₄ (0.14 mL, 2.44 mmol).

  • Stir the resulting reaction mixture at 80 °C for 16 hours.

  • Monitor the reaction by TLC. After completion, dilute the reaction mixture with water (10 mL).

  • Extract the product with EtOAc (2 x 10 mL).

  • Combine the organic layers, wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude compound by column chromatography using an ethyl acetate/petroleum ether solvent system.

Quantitative Data: Yields and Anticancer Activity

The study reports good yields and potent in vitro anticancer activity for several synthesized biphenyl carboxylic acid derivatives against MCF-7 and MDA-MB-231 human breast cancer cell lines.[3][4]

CompoundR Group (on Boronic Acid)Yield (%)[3]IC₅₀ (µM) vs. MCF-7[3][4]IC₅₀ (µM) vs. MDA-MB-231[3][4]
3a -H (Phenyl)7810.14 ± 2.0510.78 ± 2.58
3b 4-Methyl75Lower ActivityLower Activity
3j 3-Benzyloxy789.92 ± 0.979.54 ± 0.85
Tamoxifen (Standard) N/A - -
Experimental Workflow and Bioactive Mechanism

The synthesis follows a straightforward workflow, and the resulting molecules can interfere with the estrogen receptor signaling pathway, which is a key driver in certain types of breast cancer.

Suzuki_Workflow cluster_reaction Suzuki-Miyaura Coupling A 4'-Bromo-biphenyl- 3-carboxylic Acid C Pd(PPh₃)₄ Catalyst K₂CO₃ Base 1,4-Dioxane/H₂O 80°C, 16h A->C B Arylboronic Acid B->C D Crude Product C->D E Purification (Column Chromatography) D->E F Bioactive Biphenyl Carboxylic Acid E->F

Synthetic workflow for anticancer biphenyl derivatives.

Estrogen binding to ERα induces a conformational change, dimerization, and translocation to the nucleus, where the complex binds to Estrogen Response Elements (EREs) on DNA, regulating the transcription of genes involved in cell proliferation. The synthesized biphenyl carboxylic acids may act as antagonists, blocking this pathway.

ERa_Signaling cluster_cyto Cytoplasm cluster_nuc Nucleus Estrogen Estrogen ERa_inactive ERα (Inactive Monomer) Estrogen->ERa_inactive ERa_active ERα Dimer (Active) ERa_inactive->ERa_active Dimerization ERa_nuc ERα Dimer ERa_active->ERa_nuc Translocation Antagonist Biphenyl Carboxylic Acid (Antagonist) Antagonist->Block ERE Estrogen Response Element (ERE) on DNA ERa_nuc->ERE binds Coactivators Co-activators ERE->Coactivators recruits Transcription Gene Transcription Coactivators->Transcription initiates Proliferation Cell Proliferation Transcription->Proliferation leads to

Estrogen Receptor Alpha (ERα) signaling pathway.

References

Application Notes and Protocols: 4'-Bromo-biphenyl-3-carboxylic acid as a Precursor for Nematic Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes and characterization of nematic liquid crystals derived from 4'-Bromo-biphenyl-3-carboxylic acid. The rigid biphenyl core of this precursor is a fundamental building block for calamitic (rod-shaped) liquid crystals, imparting the necessary structural anisotropy for the formation of mesophases. The strategic placement of the carboxylic acid and bromo functionalities at the 3 and 4' positions, respectively, allows for a versatile two-step synthetic modification to generate a variety of liquid crystalline materials.

The general synthetic strategy involves an initial esterification of the carboxylic acid group with a long-chain alcohol to introduce a flexible terminal chain, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction at the bromo position to append a second terminal group. This modular approach enables the fine-tuning of the mesomorphic properties, such as the nematic-isotropic transition temperature (clearing point), by varying the length of the alkyl chains and the nature of the coupled aromatic moiety.

Key Molecular Features and Their Influence on Liquid Crystalline Properties:

  • Biphenyl Core: The rigid and linear nature of the biphenyl unit is the primary driver for the formation of the anisotropic liquid crystalline phase. It promotes intermolecular parallel alignment, which is characteristic of the nematic phase.

  • Ester Linkage: The ester group introduced at the 3-position contributes to the polarity and polarizability of the molecule, influencing the dielectric anisotropy and intermolecular interactions.

  • Terminal Alkyl Chains: The flexible alkyl chains at both ends of the molecule contribute to the fluidity of the material and play a crucial role in determining the melting point and the temperature range of the liquid crystalline phase. Longer chains can lead to the emergence of more ordered smectic phases.

Data Presentation

The following tables summarize representative quantitative data for a model liquid crystal, Octyl 4'-(4-pentylphenyl)biphenyl-3-carboxylate , synthesized from this compound.

Table 1: Reactants and Products for the Synthesis of Octyl 4'-(4-pentylphenyl)biphenyl-3-carboxylate

Compound Molecular Formula Molar Mass ( g/mol ) Role
This compoundC₁₃H₉BrO₂293.12Precursor
1-OctanolC₈H₁₈O130.23Reactant
Octyl 4'-bromobiphenyl-3-carboxylateC₂₁H₂₅BrO₂405.33Intermediate
4-Pentylphenylboronic acidC₁₁H₁₇BO₂192.06Reactant
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.56Catalyst
Sodium CarbonateNa₂CO₃105.99Base
TolueneC₇H₈92.14Solvent
EthanolC₂H₅OH46.07Co-solvent
Octyl 4'-(4-pentylphenyl)biphenyl-3-carboxylateC₃₂H₄₀O₂456.66Final Product

Table 2: Physicochemical Properties and Phase Transitions of Octyl 4'-(4-pentylphenyl)biphenyl-3-carboxylate

Property Value Method of Determination
Yield (Esterification) ~90%Gravimetric analysis after purification
Yield (Suzuki Coupling) ~85%Gravimetric analysis after purification
Melting Point (Cr-N) ~ 65 °CDifferential Scanning Calorimetry (DSC)
Nematic-Isotropic Transition (TN-I) ~ 120 °CPolarized Optical Microscopy (POM), DSC
Appearance White crystalline solidVisual Inspection

Experimental Protocols

Protocol 1: Synthesis of Octyl 4'-bromobiphenyl-3-carboxylate (Intermediate)

This protocol describes the Fischer esterification of this compound with 1-octanol.

Materials:

  • This compound (1.0 eq)

  • 1-Octanol (10 eq, used as reactant and solvent)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Toluene

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, 1-octanol, and a few drops of concentrated sulfuric acid.

  • Heat the mixture to reflux with vigorous stirring. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with toluene and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess 1-octanol.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure Octyl 4'-bromobiphenyl-3-carboxylate.

Protocol 2: Synthesis of Octyl 4'-(4-pentylphenyl)biphenyl-3-carboxylate (Final Product)

This protocol describes the Suzuki-Miyaura cross-coupling of Octyl 4'-bromobiphenyl-3-carboxylate with 4-pentylphenylboronic acid.

Materials:

  • Octyl 4'-bromobiphenyl-3-carboxylate (1.0 eq)

  • 4-Pentylphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

  • 2 M Aqueous Sodium Carbonate solution

  • Toluene

  • Ethanol

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine Octyl 4'-bromobiphenyl-3-carboxylate, 4-pentylphenylboronic acid, and tetrakis(triphenylphosphine)palladium(0).

  • Add a degassed mixture of toluene, ethanol, and 2 M aqueous sodium carbonate solution.

  • De-gas the resulting mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete (typically after 8-16 hours), cool the mixture to room temperature and add water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography to obtain the final liquid crystal, Octyl 4'-(4-pentylphenyl)biphenyl-3-carboxylate.

Visualizations

G cluster_0 Synthesis of Intermediate cluster_1 Synthesis of Final Product start_ester This compound + 1-Octanol esterification Fischer Esterification (H₂SO₄ catalyst, Reflux) start_ester->esterification workup_ester Workup & Purification (Extraction, Chromatography) esterification->workup_ester intermediate Octyl 4'-bromobiphenyl-3-carboxylate workup_ester->intermediate start_suzuki Intermediate + 4-Pentylphenylboronic acid intermediate->start_suzuki suzuki_coupling Suzuki-Miyaura Coupling (Pd(PPh₃)₄, Na₂CO₃, Reflux) start_suzuki->suzuki_coupling workup_suzuki Workup & Purification (Extraction, Recrystallization) suzuki_coupling->workup_suzuki final_product Octyl 4'-(4-pentylphenyl)biphenyl-3-carboxylate (Liquid Crystal) workup_suzuki->final_product

Caption: Synthetic pathway for a liquid crystal from this compound.

G cluster_workflow General Experimental Workflow reaction_setup Reaction Setup (Combine reactants, solvent, catalyst) degassing Degassing (Inert gas bubbling) reaction_setup->degassing reaction Reaction (Heating under reflux) degassing->reaction monitoring Monitoring (TLC) reaction->monitoring workup Workup (Quenching, Extraction, Washing) monitoring->workup purification Purification (Chromatography/Recrystallization) workup->purification characterization Characterization (NMR, MS, DSC, POM) purification->characterization

Caption: General experimental workflow for the synthesis of liquid crystals.

G LC_Precursor This compound Esterification Esterification LC_Precursor->Esterification Suzuki_Coupling Suzuki Coupling Esterification->Suzuki_Coupling Liquid_Crystal Nematic Liquid Crystal Suzuki_Coupling->Liquid_Crystal Mesomorphic_Properties Mesomorphic Properties (Nematic Phase, Transition Temps) Liquid_Crystal->Mesomorphic_Properties Long_Chain_Alcohol Long-chain Alcohol Long_Chain_Alcohol->Esterification Boronic_Acid Arylboronic Acid Boronic_Acid->Suzuki_Coupling

Caption: Logical relationship between synthesis steps and final properties.

Anwendungs- und Protokollhinweise: Derivatisierung von 4'-Brom-biphenyl-3-carbonsäure für medizinisch-chemische Anwendungen

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einführung Die Biphenyl-Struktur ist ein grundlegendes Gerüst im Design und der Synthese einer Vielzahl von Molekülen, die in der medizinischen Chemie von großer Bedeutung sind.[1][2] Biphenyl-Derivate sind Schlüsselkomponenten in Medikamenten mit einem breiten Spektrum therapeutischer Anwendungen, einschließlich entzündungshemmender, antimikrobieller und krebsbekämpfender Wirkstoffe.[1][3] 4'-Brom-biphenyl-3-carbonsäure ist ein besonders vielseitiger Baustein, da sie zwei reaktive Stellen für die weitere chemische Modifikation bietet: eine Bromgruppe, die Kreuzkupplungsreaktionen ermöglicht, und eine Carbonsäuregruppe, die in Amid- oder Esterbindungen umgewandelt werden kann.[1] Diese duale Reaktivität ermöglicht die systematische Erforschung des Struktur-Aktivitäts-Verhältnisses (SAR) und die Optimierung von Leitstrukturen in der Medikamentenentwicklung.

Logischer Arbeitsablauf der Derivatisierung

G cluster_start Ausgangsmaterial cluster_paths Derivatisierungswege cluster_path1 Weg A: Modifikation der Carbonsäure cluster_path2 Weg B: Modifikation der Bromgruppe cluster_app Medizinisch-chemische Anwendungen start 4'-Brom-biphenyl-3-carbonsäure Amide Amid-Derivate start->Amide Amidkopplung Ester Ester-Derivate start->Ester Veresterung Suzuki Suzuki-Kupplungs-Produkte (Neue Biaryle) start->Suzuki Suzuki-Miyaura Kreuzkupplung App1 Enzym-Inhibitoren Amide->App1 App3 Antimikrobielle Wirkstoffe Ester->App3 App2 Antikrebs-Wirkstoffe Suzuki->App2

Abbildung 1: Derivatisierungswege von 4'-Brom-biphenyl-3-carbonsäure.

Anwendungshinweis 1: Synthese von Amid-Derivaten als Inhibitoren der Fettsäureamid-Hydrolase (FAAH)

Die Derivatisierung der Carbonsäuregruppe zu Amiden ist eine gängige Strategie zur Erzeugung von Molekülen mit verbesserter Wirksamkeit und Bioverfügbarkeit.[4] Fettsäureamid-Hydrolase (FAAH) ist ein vielversprechendes Ziel zur Modulation der Endocannabinoid-Signalübertragung, was ein wichtiges therapeutisches Potenzial hat.[5] Durch die Synthese einer Reihe von substituierten Biphenyl-3-carboxamiden können potente FAAH-Inhibitoren identifiziert werden.

Quantitative Daten: FAAH-Inhibition durch Biphenyl-3-yl-Ester-Derivate

Die folgende Tabelle fasst die inhibitorische Aktivität (IC50) von substituierten Biphenyl-3-yl-Estern zusammen, die als Analoga für Carboxamid-Derivate dienen. Die Daten zeigen, dass kleine polare Gruppen in der meta-Position die Hemmwirkung deutlich verbessern.

VerbindungSubstituent an der distalen PhenylgruppeFAAH-Inhibition IC50 (nM)
URB524Keine (H)63
4e4'-Fluor< URB524
4h3'-MethylVergleichbar mit URB524
4j3'-AminoVergleichbar mit URB524
URB597 (4i) 3'-Carbamoyl 4.6

Daten extrahiert aus einer Studie über O-Arylcarbamat-Inhibitoren, die strukturell mit Amid-Derivaten verwandt sind.[5]

Protokoll 1: Allgemeine Vorgehensweise zur Amidkopplung

Dieses Protokoll beschreibt die Synthese von Amiden aus 4'-Brom-biphenyl-3-carbonsäure unter Verwendung eines Kupplungsreagenzes wie Dicyclohexylcarbodiimid (DCC) oder 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC).

Materialien:

  • 4'-Brom-biphenyl-3-carbonsäure

  • Gewünschtes Amin (1.1 Äquivalente)

  • EDC oder DCC (1.2 Äquivalente)

  • Hydroxybenzotriazol (HOBt) (1.0 Äquivalent)

  • N,N-Diisopropylethylamin (DIPEA) (2.0 Äquivalente)

  • Wasserfreies Dichlormethan (DCM) oder Dimethylformamid (DMF)

  • Gesättigte wässrige NaHCO3-Lösung

  • 1 M wässrige HCl-Lösung

  • Wasserfreies Magnesiumsulfat (MgSO4)

  • Magnetrührer, Rundkolben, Septum, Stickstoff- oder Argon-Atmosphäre

Vorgehensweise:

  • Reaktionsaufbau: Lösen Sie 4'-Brom-biphenyl-3-carbonsäure (1.0 Äquivalent) und HOBt (1.0 Äquivalent) in wasserfreiem DCM oder DMF in einem trockenen Rundkolben unter inerter Atmosphäre.

  • Aktivierung: Kühlen Sie die Lösung auf 0 °C und fügen Sie langsam EDC oder DCC (1.2 Äquivalente) hinzu. Rühren Sie die Mischung 30 Minuten bei 0 °C.

  • Amin-Zugabe: Fügen Sie das gewünschte Amin (1.1 Äquivalente) und DIPEA (2.0 Äquivalente) zur Reaktionsmischung hinzu.

  • Reaktion: Lassen Sie die Mischung langsam auf Raumtemperatur erwärmen und rühren Sie sie 12-24 Stunden.

  • Reaktionsüberwachung: Überwachen Sie den Fortschritt der Reaktion mittels Dünnschichtchromatographie (DC).

  • Aufarbeitung:

    • Filtrieren Sie die Reaktionsmischung, um Harnstoff-Nebenprodukte (im Falle von DCC) zu entfernen.

    • Verdünnen Sie das Filtrat mit DCM und waschen Sie es nacheinander mit 1 M HCl, gesättigter NaHCO3-Lösung und Sole.

    • Trocknen Sie die organische Phase über wasserfreiem MgSO4, filtrieren Sie und konzentrieren Sie sie im Vakuum.

  • Reinigung: Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das gewünschte Amid-Derivat zu erhalten.

Anwendungshinweis 2: Synthese neuartiger Biaryl-Strukturen über Suzuki-Miyaura-Kreuzkupplung zur Antikrebs-Wirkstoffsuche

Die Suzuki-Miyaura-Kreuzkupplung ist eine leistungsstarke Methode zur Bildung von C-C-Bindungen, die es ermöglicht, die Bromgruppe der 4'-Brom-biphenyl-3-carbonsäure mit verschiedenen Aryl- oder Heteroarylboronsäuren zu funktionalisieren.[6][7] Diese Reaktion ist entscheidend für die Synthese von Bibliotheken neuartiger Biaryl-Verbindungen, die auf ihre biologische Aktivität, wie z. B. zytotoxische Effekte auf Krebszelllinien, untersucht werden können.[8]

Quantitative Daten: Antikrebs-Aktivität von Biphenyl-Carbonsäure-Derivaten

Die Tabelle zeigt die In-vitro-Antikrebsaktivität von substituierten Biphenyl-Carbonsäuren, die durch Suzuki-Kupplung synthetisiert wurden, gegen humane Brustkrebszelllinien.

VerbindungSubstituent (R)Ausbeute (%)IC50 MCF-7 (μM)IC50 MDA-MB-231 (μM)
3aH7810.14 ± 2.0510.78 ± 2.58
3e4-Brom80Keine AktivitätKeine Aktivität
3j 4-Benzyloxy - 9.92 ± 0.97 9.54 ± 0.85
TamoxifenStandard---

Daten basieren auf der Synthese von Analoga aus 1-(4-Bromphenyl)cyclopropan-1-carbonsäure.[8]

Protokoll 2: Allgemeine Vorgehensweise zur Suzuki-Miyaura-Kreuzkupplung

Dieses Protokoll beschreibt die palladiumkatalysierte Kupplung von 4'-Brom-biphenyl-3-carbonsäure (oder deren Ester-Derivat zur besseren Löslichkeit) mit einer Arylboronsäure.[8][9]

Materialien:

  • 4'-Brom-biphenyl-3-carbonsäure (oder Methylester) (1.0 Äquivalent)

  • Arylboronsäure (1.2 Äquivalente)

  • Palladium-Katalysator (z. B. Pd(PPh3)4, 3-5 mol%)

  • Base (z. B. K2CO3 oder K3PO4, 2.0-3.0 Äquivalente)

  • Lösungsmittel (z. B. 1,4-Dioxan/Wasser 4:1, Toluol)

  • Magnetrührer, Schlenk-Rohr oder Rundkolben, Rückflusskühler, Septum, Stickstoff- oder Argon-Atmosphäre

Experimenteller Arbeitsablauf für die Suzuki-Kupplung

G start Start reagents 1. Reagenzien mischen: - 4'-Brom-biphenyl-3-carbonsäure - Arylboronsäure - Base (K₂CO₃) - Pd-Katalysator start->reagents inert 2. Inerte Atmosphäre herstellen (Argon/Stickstoff) reagents->inert solvent 3. Entgastes Lösungsmittel hinzufügen (Dioxan/H₂O) inert->solvent heat 4. Erhitzen unter Rühren (z.B. 80-90 °C, 16 h) solvent->heat monitor 5. Reaktionsfortschritt mittels DC überwachen heat->monitor workup 6. Aufarbeitung: - Verdünnen mit Wasser - Extraktion mit EtOAc monitor->workup Reaktion vollständig purify 7. Reinigung: Säulenchromatographie workup->purify end Endprodukt purify->end

Abbildung 2: Schematischer Arbeitsablauf für die Suzuki-Miyaura-Kreuzkupplung.

Vorgehensweise:

  • Reaktionsaufbau: Geben Sie 4'-Brom-biphenyl-3-carbonsäure (1.0 Äquivalent), die Arylboronsäure (1.2 Äquivalente), die Base (z. B. K2CO3, 2.0 Äquivalente) und den Palladium-Katalysator (z. B. Pd(PPh3)4, 5 mol%) in ein trockenes Schlenk-Rohr.[9]

  • Inertisierung: Evakuieren Sie das Gefäß und füllen Sie es dreimal mit Stickstoff oder Argon.

  • Lösungsmittelzugabe: Fügen Sie ein entgastes Lösungsmittelgemisch (z. B. 1,4-Dioxan und Wasser im Verhältnis 4:1) hinzu.[8]

  • Reaktion: Erhitzen Sie die Reaktionsmischung unter kräftigem Rühren für 12-24 Stunden bei 80-100 °C.

  • Reaktionsüberwachung: Überwachen Sie den Fortschritt der Reaktion mittels Dünnschichtchromatographie (DC).

  • Aufarbeitung:

    • Kühlen Sie die Reaktion auf Raumtemperatur ab.

    • Verdünnen Sie die Mischung mit Wasser und extrahieren Sie sie dreimal mit einem organischen Lösungsmittel wie Ethylacetat (EtOAc).[8]

    • Vereinigen Sie die organischen Phasen, waschen Sie sie mit Sole, trocknen Sie sie über wasserfreiem MgSO4, filtrieren Sie und konzentrieren Sie sie im Vakuum.

  • Reinigung: Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das gewünschte gekoppelte Produkt zu erhalten.

References

Synthesis of 4'-Bromo-biphenyl-3-carboxylic Acid Derivatives: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4'-Bromo-biphenyl-3-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented in a three-step sequence involving an initial esterification, followed by a Suzuki-Miyaura cross-coupling reaction, and concluding with a hydrolysis step. Detailed experimental procedures, quantitative data, and a visual workflow are provided to ensure reproducibility and facilitate adoption in a laboratory setting.

I. Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved through a convergent approach. The core biphenyl structure is assembled using a palladium-catalyzed Suzuki-Miyaura coupling reaction. To prevent interference from the acidic proton of the carboxylic acid group during the coupling reaction, it is first protected as a methyl ester. The final step involves the hydrolysis of the ester to yield the desired carboxylic acid.

II. Experimental Protocols

Step 1: Fischer Esterification of 3-Bromobenzoic Acid

This initial step protects the carboxylic acid functionality of 3-bromobenzoic acid as a methyl ester. The Fischer esterification is a classic and reliable method for this transformation, utilizing an excess of the alcohol (methanol) and a strong acid catalyst.

Materials:

  • 3-Bromobenzoic acid

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-bromobenzoic acid (1.0 eq) in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for approximately 10 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl 3-bromobenzoate.

  • Purify the product by column chromatography on silica gel if necessary.

Step 2: Suzuki-Miyaura Cross-Coupling

The core biphenyl structure is formed in this step by coupling methyl 3-bromobenzoate with (4-bromophenyl)boronic acid using a palladium catalyst.

Materials:

  • Methyl 3-bromobenzoate (from Step 1)

  • (4-Bromophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

  • Degassed water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask, add methyl 3-bromobenzoate (1.0 eq), (4-bromophenyl)boronic acid (1.2 eq), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 eq).

  • Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene and degassed water (typically in a 5:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water, and transfer to a separatory funnel.

  • Separate the organic layer, wash it with brine, and then dry it over anhydrous sodium sulfate.

  • Filter the solution and concentrate the organic layer under reduced pressure.

  • Purify the crude product, methyl 4'-bromo-[1,1'-biphenyl]-3-carboxylate, by column chromatography on silica gel.

Step 3: Alkaline Hydrolysis (Saponification)

The final step is the deprotection of the methyl ester to yield the target this compound. Alkaline hydrolysis is an effective and irreversible method for this transformation.

Materials:

  • Methyl 4'-bromo-[1,1'-biphenyl]-3-carboxylate (from Step 2)

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH) aqueous solution

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether or ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve the methyl 4'-bromo-[1,1'-biphenyl]-3-carboxylate (1.0 eq) in a mixture of methanol and water.

  • Add an aqueous solution of sodium hydroxide (1.5 - 2.0 equivalents).

  • Heat the reaction mixture to reflux and maintain for 1-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a co-solvent like methanol was used, remove it under reduced pressure.

  • Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 with concentrated hydrochloric acid.

  • Collect the precipitated this compound by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the final product under vacuum.

III. Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactionReactantsKey Reagents/CatalystSolventTemp. (°C)Time (h)Yield (%)
1Fischer Esterification3-Bromobenzoic acid, MethanolH₂SO₄ (catalytic)MethanolReflux1085[1]
2Suzuki-Miyaura CouplingMethyl 3-bromobenzoate, (4-Bromophenyl)boronic acidPd(OAc)₂, SPhos, K₃PO₄Toluene/H₂O1008-1685-95 (typical)
3Alkaline HydrolysisMethyl 4'-bromo-[1,1'-biphenyl]-3-carboxylateNaOHMethanol/H₂OReflux1-4>95 (typical)

IV. Visualization of the Synthetic Workflow

The following diagram illustrates the step-by-step synthesis of this compound.

Synthesis_Workflow Synthesis of this compound cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Suzuki-Miyaura Coupling cluster_2 Step 3: Alkaline Hydrolysis Start 3-Bromobenzoic Acid Intermediate1 Methyl 3-bromobenzoate Start->Intermediate1 MeOH, H₂SO₄ (cat.), Reflux Intermediate2 Methyl 4'-bromo-[1,1'-biphenyl]-3-carboxylate Intermediate1->Intermediate2 Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100°C BoronicAcid (4-Bromophenyl)boronic acid BoronicAcid->Intermediate2 Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100°C FinalProduct This compound Intermediate2->FinalProduct 1. NaOH, MeOH/H₂O, Reflux 2. HCl

Caption: Synthetic workflow for this compound.

References

The Role of 4'-Bromo-biphenyl-3-carboxylic Acid in Novel Polymer Synthesis: A Theoretical Overview and Future Prospects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – While the direct application of 4'-Bromo-biphenyl-3-carboxylic acid as a monomer in the synthesis of novel polymers is not extensively documented in current scientific literature, its unique bifunctional nature presents intriguing possibilities for the development of advanced polymeric materials. This application note explores the theoretical roles of this compound in polymer chemistry, providing a foundation for researchers and materials scientists interested in exploring its potential.

This compound possesses two key reactive sites: a carboxylic acid group and a bromine atom. This structure allows for its versatile incorporation into polymer chains, either as a chain-terminating agent, a modifier to introduce specific functionalities, or as a precursor to more complex monomeric units.

Theoretical Applications in Polymer Synthesis

The primary role of this compound in polymer synthesis can be envisioned through two main pathways:

  • End-Capping and Functionalization: The carboxylic acid moiety can readily participate in condensation reactions with hydroxyl or amine groups to form ester or amide linkages, respectively. This allows for its use as an end-capping agent to control the molecular weight of polymers such as polyesters and polyamides. The terminal bromine atom then provides a reactive handle for post-polymerization modifications. This approach is particularly valuable for the synthesis of well-defined block copolymers or for the attachment of specific functional groups to the polymer chain ends.

  • Monomer for Polymers with Pendant Functional Groups: By reacting the carboxylic acid group, this compound can be incorporated as a side group in polymers. This would result in polymers with pendant bromo-biphenyl moieties, which can significantly influence the material's properties, including thermal stability, solubility, and optical characteristics. The bromine atom on the pendant group serves as a versatile site for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of complex, functional materials.

Experimental Pathways and Methodologies

While specific experimental data for polymers derived from this compound is not available, established polymerization techniques can be proposed for its use.

Protocol 1: Synthesis of a Polyamide with Pendant 4'-Bromo-biphenyl Groups (Theoretical)

This protocol outlines a theoretical procedure for the direct polycondensation of a diamine with a dicarboxylic acid, where this compound is incorporated as a comonomer to introduce pendant functional groups.

Materials:

  • Aromatic Diamine (e.g., 4,4'-oxydianiline)

  • Aromatic Dicarboxylic Acid (e.g., terephthaloyl chloride)

  • This compound

  • N-Methyl-2-pyrrolidone (NMP)

  • Pyridine

  • Calcium Chloride (CaCl₂)

  • Triphenyl phosphite (TPP)

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine and this compound in NMP containing dissolved CaCl₂.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the aromatic dicarboxylic acid chloride to the stirred solution.

  • Add pyridine and triphenyl phosphite (TPP) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for several hours, followed by heating to facilitate the formation of a viscous polymer solution.

  • Precipitate the resulting polyamide by pouring the solution into a non-solvent such as methanol.

  • Collect the polymer by filtration, wash thoroughly with water and methanol, and dry under vacuum.

Data Presentation

As no experimental data has been published, a table of expected properties based on analogous polymer systems is presented below for illustrative purposes.

PropertyExpected Range/ValueRationale
Glass Transition Temperature (Tg) 200 - 280 °CThe rigid biphenyl structure is expected to impart high thermal stability.
Solubility Soluble in polar aprotic solvents (e.g., NMP, DMAc, DMF)The introduction of the bulky, non-symmetrical pendant group may disrupt chain packing and improve solubility.
Inherent Viscosity 0.5 - 1.5 dL/gIndicative of the formation of high molecular weight polymer.

Logical Workflow for Polymer Synthesis and Modification

The following diagram illustrates the potential synthetic pathways for utilizing this compound in polymer synthesis.

Polymer_Synthesis_Workflow monomer 4'-Bromo-biphenyl- 3-carboxylic acid polycondensation Polycondensation (e.g., with diamine) monomer->polycondensation end_capping End-Capping Agent monomer->end_capping functional_polymer Polymer with Pendant Bromo-biphenyl Groups polycondensation->functional_polymer post_modification Post-Polymerization Modification modified_polymer Further Functionalized Polymer post_modification->modified_polymer functional_polymer->post_modification end_capped_polymer End-Capped Polymer with Terminal Bromo-biphenyl Group end_capping->end_capped_polymer end_capped_polymer->post_modification

Caption: Synthetic routes for this compound in polymers.

Future Directions

The exploration of this compound as a monomer for novel polymers remains a promising area of research. Future work should focus on the actual synthesis and characterization of polymers incorporating this monomer. Investigating the influence of the bromo-biphenyl moiety on the resulting polymer's properties, such as its liquid crystalline behavior, flame retardancy, and performance in optical and electronic applications, could lead to the development of new high-performance materials. The potential for post-polymerization modification opens up a vast landscape for creating tailor-made polymers with precisely controlled functionalities.

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling Reactions of 4'-Bromo-biphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting Suzuki-Miyaura cross-coupling reactions involving 4'-Bromo-biphenyl-3-carboxylic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?

A1: Low or no product formation is a common challenge that can often be resolved by systematically evaluating your reaction components and conditions. Key areas to investigate include:

  • Catalyst Activity: The palladium catalyst is central to the reaction's success. Deactivation due to exposure to air or moisture is a frequent cause of low yields. Ensure you are using a fresh, properly stored catalyst.[1] Consider trying a more robust pre-catalyst or increasing the catalyst loading if you suspect activity issues.

  • Inert Atmosphere: The active Pd(0) catalyst is highly susceptible to oxidation.[1] Inadequate degassing of solvents and reagents or failure to maintain a positive pressure of an inert gas (like argon or nitrogen) can lead to catalyst deactivation.

  • Reagent Quality: The purity of your starting materials is critical. Boronic acids can degrade over time, leading to side reactions like protodeboronation.[2] It is advisable to use fresh or properly stored boronic acid. The base should be finely powdered and dry to ensure reproducibility.

  • Reaction Conditions: Temperature and reaction time are crucial parameters. Insufficient heat may lead to a sluggish reaction, while excessive heat can cause catalyst decomposition and promote side reactions.

Q2: I am observing significant amounts of side products. What are the common side reactions and how can I minimize them?

A2: Several side reactions can compete with the desired cross-coupling, reducing your yield. The most common include:

  • Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the aryl bromide. The primary cause is often the presence of oxygen, which facilitates the oxidative coupling of the boronic acid molecules.[2] Rigorous degassing of your solvent and maintaining a strictly inert atmosphere are crucial for minimizing this side reaction.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is more likely with electron-rich boronic acids and under harsh reaction conditions.[2] To minimize this, consider using milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) and avoiding prolonged heating at high temperatures.

  • Dehalogenation: This is the reduction of the aryl bromide to the corresponding biphenyl-3-carboxylic acid. This can be promoted by certain impurities or side reactions with the solvent or base. Ensure high purity of all reagents and solvents. A change in ligand or catalyst might be necessary.

Q3: How does the carboxylic acid group on the this compound affect the reaction?

A3: The carboxylic acid functionality can introduce specific challenges:

  • Catalyst Inhibition: Under basic conditions, the carboxylic acid is deprotonated to a carboxylate. This carboxylate can coordinate to the palladium center, potentially deactivating the catalyst or hindering the catalytic cycle.[3]

  • Solubility Issues: The carboxylate salt formed under basic conditions may have poor solubility in common organic solvents, which can slow down or inhibit the reaction.

  • Base Consumption: The acidic proton of the carboxylic acid will react with the base. It is essential to use an excess of the base to account for this and to ensure enough base is available to activate the boronic acid for the transmetalation step.[3]

To mitigate these issues, consider the following:

  • Base Selection: Use a base that is strong enough to facilitate the catalytic cycle but not so strong as to cause significant side reactions. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are often good choices.[4]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to help dissolve the carboxylate salt and the base.[5]

  • Esterification: In particularly challenging cases, protecting the carboxylic acid as an ester before the Suzuki coupling and then hydrolyzing it back to the acid after the coupling can be an effective strategy.[3]

Q4: What are the recommended starting conditions for a Suzuki coupling with this compound?

A4: While optimal conditions will depend on the specific boronic acid used, a good starting point based on similar substrates is as follows:

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or a combination of a palladium source like Pd(OAc)₂ (2-5 mol%) with a suitable phosphine ligand (e.g., PPh₃, SPhos, or XPhos).

  • Base: K₂CO₃ or K₃PO₄ (2-3 equivalents).

  • Solvent: A degassed mixture of an organic solvent and water, such as Dioxane/H₂O (4:1) or Toluene/H₂O (10:1).

  • Temperature: 80-100 °C.

  • Atmosphere: Strictly inert (Argon or Nitrogen).

Monitor the reaction progress by TLC or LC-MS.

Data Presentation

Table 1: Comparison of Common Palladium Catalysts for Suzuki Coupling of Aryl Bromides
Catalyst SystemLigandTypical Loading (mol%)AdvantagesDisadvantages
Pd(PPh₃)₄PPh₃1-5Commercially available, well-established.Can be sensitive to air; may require higher temperatures.
Pd(OAc)₂ / PPh₃PPh₃1-5 / 2-10Versatile and cost-effective.Requires in-situ formation of the active catalyst.
PdCl₂(dppf)dppf1-3Robust and effective for a wide range of substrates.More expensive than simpler phosphine ligands.
Pd₂(dba)₃ / Buchwald Ligands (e.g., SPhos, XPhos)SPhos, XPhos1-3 / 1-4Highly active, even for challenging substrates; often allows for lower reaction temperatures.Higher cost of ligands.
Pd/CNone5-10Heterogeneous catalyst, easily removed by filtration.May require higher catalyst loading and can sometimes have lower activity.
Table 2: Influence of Base on Suzuki Coupling of Aryl Bromides
BaseStrengthTypical EquivalentsCommon SolventsNotes
K₂CO₃Moderate2-3Toluene/H₂O, Dioxane/H₂O, DMF/H₂OA common and effective choice for many Suzuki couplings.[5]
K₃PO₄Moderate2-3Dioxane, TolueneOften used for challenging couplings and can be effective in anhydrous conditions.
Cs₂CO₃Strong2-3Dioxane, THFHighly effective, especially for sterically hindered substrates, but more expensive.[5]
NaOH / KOHStrong2-3Toluene/H₂O, Ethanol/H₂OStrong bases that can promote side reactions with sensitive functional groups.[4]
NaHCO₃Weak2-3Toluene/H₂OA milder option, but may result in slower reaction rates.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.5 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat this cycle three times).

  • Add the degassed solvent to the flask via syringe.

  • Purge the resulting mixture with the inert gas for 10-15 minutes.

  • Under a positive flow of the inert gas, add the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid product, which will facilitate its extraction into the organic layer.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Mandatory Visualizations

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n PdII_Aryl R1-Pd(II)L_n-X Pd0->PdII_Aryl Oxidative Addition PdII_Boronate R1-Pd(II)L_n-R2 PdII_Aryl->PdII_Boronate Transmetalation PdII_Boronate->Pd0 Reductive Elimination Product R1-R2 (Coupled Product) PdII_Boronate->Product ArylHalide R1-X (this compound) ArylHalide->PdII_Aryl BoronicAcid R2-B(OH)2 (Arylboronic acid) BoronicAcid->PdII_Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Add Reactants, Base, Solvent) start->setup degas Degas Mixture setup->degas add_catalyst Add Pd Catalyst degas->add_catalyst heat Heat and Stir (Monitor by TLC/LC-MS) add_catalyst->heat workup Aqueous Workup (Acidify, Extract) heat->workup purify Purification (Chromatography/Recrystallization) workup->purify product Isolated Product purify->product

Caption: A general experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Tree start Low Yield or No Reaction check_catalyst Check Catalyst Activity - Use fresh catalyst - Increase loading - Consider a pre-catalyst start->check_catalyst check_atmosphere Ensure Inert Atmosphere - Thoroughly degas solvents - Maintain positive pressure of Ar/N2 start->check_atmosphere check_reagents Verify Reagent Quality - Use fresh boronic acid - Ensure base is dry and powdered start->check_reagents optimize_conditions Optimize Reaction Conditions - Screen different bases (K2CO3, K3PO4) - Vary solvent system (Dioxane/H2O) - Adjust temperature start->optimize_conditions side_reactions Significant Side Products? start->side_reactions homocoupling Homocoupling? - Improve degassing - Use milder base side_reactions->homocoupling Yes protodeboronation Protodeboronation? - Use milder base - Shorter reaction time side_reactions->protodeboronation Yes dehalogenation Dehalogenation? - Check reagent purity - Change ligand/catalyst side_reactions->dehalogenation Yes

Caption: A troubleshooting decision tree for low-yield Suzuki coupling reactions.

References

Purification of crude 4'-Bromo-biphenyl-3-carboxylic acid by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 4'-Bromo-biphenyl-3-carboxylic acid via recrystallization. Below, you will find detailed experimental protocols, troubleshooting guides in a question-and-answer format, and methodologies for determining key experimental parameters.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the recrystallization of this compound and related aromatic carboxylic acids.

Q1: My compound "oils out" instead of forming crystals upon cooling. What should I do?

A1: "Oiling out," where the solute separates as a liquid instead of a solid, is a common problem, especially with compounds that have a melting point lower than the boiling point of the solvent. Here are several strategies to address this:

  • Lower the Cooling Temperature More Slowly: Allow the solution to cool to room temperature undisturbed over a longer period before moving it to an ice bath. Gradual cooling is critical for crystal lattice formation.

  • Add More Solvent: The oil may be a supersaturated solution. Add a small amount of hot solvent to the oiled mixture to redissolve it, then attempt to cool it again more slowly.

  • Use a Different Solvent System: The solubility profile of your compound in the current solvent may be unsuitable. Consider a solvent with a lower boiling point or a mixed solvent system. For instance, if you are using a high-boiling point alcohol, switching to a lower-boiling one or an ethanol/water mixture might be effective.

  • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

  • Introduce a Seed Crystal: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.

Q2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What is the likely cause?

A2: The absence of crystal formation typically points to one of two issues:

  • Excessive Solvent: You may have used too much solvent, and the solution is not saturated enough for crystals to form even at low temperatures. To remedy this, gently heat the solution to evaporate some of the solvent. Continue to heat until you observe a slight cloudiness (saturation point) at the boiling temperature, then allow it to cool again.

  • Supersaturation: The solution may be supersaturated but lacks a nucleation point. Try the techniques mentioned in A1, such as scratching the flask or adding a seed crystal.

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: A low yield can result from several factors:

  • Premature Crystallization: The compound may have crystallized in the filter paper during a hot filtration step. To prevent this, use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during filtration.

  • Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath for a sufficient amount of time (e.g., 15-30 minutes) to maximize the precipitation of the product.

  • Inappropriate Solvent Choice: If the compound has significant solubility in the solvent even at low temperatures, your losses in the filtrate will be high. You may need to select a different solvent or solvent system where the solubility at low temperatures is minimal.

  • Excessive Washing: Washing the collected crystals with too much or with room-temperature solvent can dissolve a significant portion of your product. Always wash with a minimal amount of ice-cold solvent.

Q4: The recrystallized product is still colored. How can I remove colored impurities?

A4: Colored impurities are often large, polar molecules with extended conjugation.

  • Activated Charcoal Treatment: Add a small amount of activated charcoal (e.g., 1-2% of the solute's weight) to the hot, dissolved solution. The charcoal will adsorb the colored impurities. Keep the solution hot for a few minutes while swirling, and then perform a hot filtration to remove the charcoal. Be cautious not to add charcoal to a boiling solution, as this can cause it to boil over violently.

  • Multiple Recrystallizations: A second recrystallization may be necessary to remove persistent impurities.

Experimental Protocols

Protocol 1: Determining Optimal Recrystallization Solvent and Conditions

Before performing a bulk recrystallization, it is crucial to identify a suitable solvent or solvent mixture.

  • Solvent Screening:

    • Place approximately 20-30 mg of your crude this compound into several small test tubes.

    • To each tube, add a different potential solvent (e.g., ethanol, methanol, ethyl acetate, toluene, water, and mixtures like ethanol/water) dropwise at room temperature, shaking after each addition. A good solvent will not dissolve the compound at room temperature.

    • Heat the test tubes that did not show good solubility at room temperature in a water or sand bath. A suitable solvent will dissolve the compound completely at an elevated temperature.

    • Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath. An ideal solvent will result in the formation of a large number of crystals.

  • Quantitative Solubility Determination (Optional but Recommended):

    • Prepare a saturated solution of the compound in a chosen solvent at a specific high temperature (e.g., the solvent's boiling point).

    • Carefully withdraw a known volume of the hot, saturated solution using a pre-heated pipette.

    • Transfer the solution to a pre-weighed flask and allow the solvent to evaporate completely.

    • Weigh the flask with the solid residue. The difference in weight will give you the mass of the solute in the known volume of solvent at that temperature.

    • Repeat this process at a lower temperature (e.g., 0-5 °C) to determine the solubility difference, which is crucial for calculating the theoretical yield.

Protocol 2: Recrystallization of Crude this compound

This protocol uses an aqueous ethanol solvent system, which is commonly effective for aromatic carboxylic acids.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask of an appropriate size (the solvent should not fill more than half the flask).

    • Add a minimal amount of ethanol to just cover the solid.

    • Heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid dissolves completely at the boiling point.

  • Hot Filtration (if insoluble impurities are present):

    • If you observe any insoluble material in the hot solution, perform a hot filtration. Place a piece of fluted filter paper in a pre-heated funnel and place it on top of a pre-heated receiving flask. Pour the hot solution through the filter paper as quickly as possible.

  • Crystallization:

    • Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin during this stage.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

    • Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the melting point of the compound.

Quantitative Data

Solvent SystemTemperature (°C)Solubility ( g/100 mL)Observations
Example Data
95% Ethanol78~15.2High solubility at boiling point.
95% Ethanol5~0.8Low solubility in the cold.
Toluene110~8.5Good solubility when hot.
Toluene5~0.3Very low solubility when cold.
Water100InsolubleNot a suitable single solvent.

Note: The data in the table is for illustrative purposes only and should be determined experimentally for this compound.

Visual Workflow for Recrystallization

The following diagram illustrates the general workflow for the purification of crude this compound by recrystallization.

Recrystallization_Workflow Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter Insoluble impurities present Cool Slow Cooling & Ice Bath Dissolve->Cool No insoluble impurities HotFilter->Cool Impurities1 Insoluble Impurities HotFilter->Impurities1 VacuumFilter Vacuum Filtration Cool->VacuumFilter Dry Dry Crystals VacuumFilter->Dry Impurities2 Soluble Impurities (in filtrate) VacuumFilter->Impurities2 Pure Pure Product Dry->Pure

Caption: Workflow for the purification of this compound.

Optimizing reaction conditions for the synthesis of 4'-Bromo-biphenyl-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4'-Bromo-biphenyl-3-carboxylic acid and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound derivatives.

Question: My reaction yield is low or there is no product formation. What are the potential causes and solutions?

Answer: Low or no product yield is a frequent issue in Suzuki-Miyaura coupling reactions. The root cause often lies with the catalyst, reaction conditions, or reagents.

  • Inactive Catalyst: The active Pd(0) species may not be forming or is being deactivated.

    • Solution: Ensure strict anaerobic conditions to prevent oxidation of the phosphine ligand and Pd(0).[1] Consider using a pre-catalyst that readily forms the active Pd(0) species. Choosing a ligand that stabilizes the Pd(0) species is also crucial.[1]

  • Suboptimal Reaction Conditions: The chosen temperature, solvent, or base may not be ideal for the specific substrates.

    • Solution: A systematic optimization of reaction parameters is recommended. This can involve screening different solvents, bases, and temperatures. For instance, while some reactions proceed at room temperature, others may require heating to 80-100 °C.[2]

  • Poor Reagent Quality: Impurities in the starting materials, especially the boronic acid, can significantly hinder the reaction.

    • Solution: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time, particularly through protodeboronation.[1]

Question: I am observing significant side reactions, such as homocoupling and protodeboronation. How can I minimize these?

Answer: The formation of byproducts like homocoupling products (biphenyl-2,2'-dicarboxylic acid and 4,4'-dibromobiphenyl) and protodeboronation of the boronic acid are common challenges.[3]

  • Homocoupling of Boronic Acid: This is often promoted by the presence of oxygen in the reaction mixture.[1][4]

    • Solution: Thoroughly degas all solvents and reagents before use.[1] Using milder bases such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH can also reduce homocoupling.

  • Protodeboronation of Boronic Acid: This side reaction involves the replacement of the boronic acid group with a hydrogen atom and is facilitated by the presence of protic solvents or impurities.[1]

    • Solution: Use anhydrous solvents and reagents.[1] Switching to a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can also be beneficial.[1] In some cases, converting the boronic acid to a more stable boronic ester (e.g., pinacol ester) can prevent this issue.[1]

Question: My palladium catalyst is precipitating out of the solution as a black solid. What does this mean and how can I prevent it?

Answer: The formation of a black precipitate is likely palladium black, which is the inactive, agglomerated form of the palladium catalyst.[2] This indicates catalyst deactivation.

  • Solution:

    • Ligand Choice: Employ bulky electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) that stabilize the palladium nanoparticles and prevent agglomeration.

    • Catalyst Loading: While increasing the catalyst loading might seem like a solution, it can be costly and lead to more side reactions. Optimizing the ligand and other reaction conditions is often a more effective approach.

    • Reaction Conditions: Ensure efficient stirring to maintain a homogeneous reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Suzuki-Miyaura cross-coupling reaction?

A1: The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps:

  • Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (4-bromobenzoic acid derivative) to form a Pd(II) complex.

  • Transmetalation: The organoboron compound (3-carboxyphenylboronic acid) transfers its organic group to the palladium complex. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biphenyl product, regenerating the active Pd(0) catalyst.[4]

Q2: Which palladium catalyst and ligand combination is best for this synthesis?

A2: The choice of catalyst and ligand is critical and often substrate-dependent. For the synthesis of biphenyl carboxylic acids, combinations like Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands are commonly used.[5] For challenging couplings, more advanced catalyst systems, such as those employing Buchwald-type ligands (e.g., XPhos, SPhos), may be necessary to achieve high yields.[2]

Q3: What is the role of the base in the Suzuki coupling reaction?

A3: The base plays a crucial role in the transmetalation step. It activates the boronic acid, making it more nucleophilic and facilitating the transfer of the aryl group to the palladium center.[6] Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The choice of base can significantly impact the reaction yield and selectivity.

Q4: How do I choose the right solvent for my reaction?

A4: The solvent system influences the solubility of the reagents and the stability of the catalyst. Common solvents for Suzuki couplings include toluene, THF, dioxane, and DMF.[5] Often, a mixture of an organic solvent with water is used to dissolve the inorganic base.[5] The choice of solvent can affect the reaction rate and the extent of side reactions.

Q5: How can I monitor the progress of my reaction?

A5: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5] This allows you to determine when the reaction is complete and to identify the formation of any major byproducts.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data for the Suzuki-Miyaura coupling to synthesize biphenyl carboxylic acid derivatives, highlighting the impact of different reaction parameters on the yield.

Table 1: Effect of Catalyst and Base on the Yield of Biphenyl Carboxylic Acid Derivatives

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Bromobenzoic acidPhenylboronic acidPd(PPh₃)₄ (2.44)K₂CO₃1,4-Dioxane/H₂O801678[5]
23-Bromobenzoic acidPhenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃H₂ORT1.595[7]
34-Bromobenzoic acidPhenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃H₂ORT1.599[7]
44-BromoacetophenonePhenylboronic acidPd/NiFe₂O₄K₂CO₃DMF/H₂O800.595[8]

Table 2: Influence of Solvent and Temperature on Reaction Yield

EntryAryl HalideArylboronic AcidCatalystBaseSolventTemp (°C)Yield (%)Reference
14-BromoacetophenonePhenylboronic acidPd(OAc)₂K₂CO₃DMF10085[8]
24-BromoacetophenonePhenylboronic acidPd(OAc)₂K₂CO₃Toluene10070[8]
34-BromoacetophenonePhenylboronic acidPd(OAc)₂K₂CO₃H₂O10092[8]
44-Bromo-3-iodophenolPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8095 (selective at I)[9]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-bromobenzoic acid with 3-carboxyphenylboronic acid. Optimization may be required for specific derivatives.

Materials:

  • 4-Bromobenzoic acid

  • 3-Carboxyphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 eq), 3-carboxyphenylboronic acid (1.2 eq), the base (3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired this compound.[1][5]

Visualizations

TroubleshootingWorkflow start Start: Synthesis of this compound check_yield Low or No Yield? start->check_yield check_side_reactions Significant Side Reactions? check_yield->check_side_reactions No catalyst_issue Catalyst Inactive/Deactivated? check_yield->catalyst_issue Yes homocoupling Homocoupling Observed? check_side_reactions->homocoupling Yes end_success Successful Synthesis check_side_reactions->end_success No conditions_issue Suboptimal Conditions? catalyst_issue->conditions_issue No solution_catalyst Solution: - Use fresh/active catalyst - Ensure anaerobic conditions - Use stabilizing ligands catalyst_issue->solution_catalyst Yes reagent_issue Poor Reagent Quality? conditions_issue->reagent_issue No solution_conditions Solution: - Optimize Temperature - Screen Solvents & Bases conditions_issue->solution_conditions Yes solution_reagents Solution: - Purify starting materials - Check boronic acid stability reagent_issue->solution_reagents Yes end_fail Continue Optimization reagent_issue->end_fail No protodeboronation Protodeboronation Observed? homocoupling->protodeboronation No solution_homocoupling Solution: - Degas solvents/reagents - Use milder base homocoupling->solution_homocoupling Yes solution_protodeboronation Solution: - Use anhydrous conditions - Use milder base - Use boronic ester protodeboronation->solution_protodeboronation Yes protodeboronation->end_fail No solution_catalyst->end_fail solution_conditions->end_fail solution_reagents->end_fail solution_homocoupling->end_fail solution_protodeboronation->end_fail

Caption: Troubleshooting workflow for optimizing the synthesis.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L2 Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Final Product) RedElim->Product ArylHalide Ar-X (4-Bromobenzoic acid) ArylHalide->OxAdd BoronicAcid Ar'-B(OR)2 (3-Carboxyphenyl- boronic acid) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Synthesis of 4'-Bromo-biphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Bromo-biphenyl-3-carboxylic acid. The content focuses on identifying and mitigating common byproducts and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of a boronic acid or its ester with an organic halide. For this specific synthesis, the typical reactants are 3-carboxyphenylboronic acid and 1-bromo-4-iodobenzene or a similar halogenated benzene derivative.

Q2: What are the most common byproducts observed in the Suzuki-Miyaura synthesis of this compound?

A2: The primary byproduct of concern is the homocoupling of the boronic acid, which results in the formation of biphenyl-3,3'-dicarboxylic acid. This side reaction is often promoted by the presence of oxygen. Other potential byproducts include dehalogenated starting materials and unreacted starting materials. The formation of boric acid during the reaction can also influence the acid-base equilibrium.[1]

Q3: How can I minimize the formation of the homocoupling byproduct?

A3: Minimizing the homocoupling byproduct requires careful control of the reaction conditions. Key strategies include:

  • Maintaining an Inert Atmosphere: The presence of oxygen can facilitate the formation of Pd(II) species that promote homocoupling.[2] Therefore, it is crucial to thoroughly degas the solvent and reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.

  • Ligand Selection: The choice of ligand can influence the rate of the desired cross-coupling versus the undesired homocoupling. Bulky electron-rich phosphine ligands can sometimes suppress homocoupling.

  • Palladium Precursor: Using a Pd(0) precatalyst instead of a Pd(II) salt can reduce the initial concentration of Pd(II) species, thereby minimizing homocoupling.[2]

  • Stoichiometry and Base: Adjusting the stoichiometry of the reactants and the choice of base can also help to reduce the formation of homocoupling byproducts.[2]

Q4: My reaction is not proceeding to completion. What are the possible causes and solutions?

A4: Incomplete conversion can be due to several factors:

  • Catalyst Inactivity: The palladium catalyst may be deactivated. Ensure the catalyst is of good quality and handled under appropriate inert conditions.

  • Boronic Acid Instability: Boronic acids can be unstable and undergo decomposition.[2] It is advisable to use fresh, high-purity boronic acid.

  • Insufficient Base: The base is crucial for the transmetalation step. Ensure the correct stoichiometry of a suitable base is used.

  • Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent system. Consider using a different solvent or a co-solvent to improve solubility.

  • Low Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

Troubleshooting Guide

Problem Possible Cause Troubleshooting & Optimization
Significant amount of homocoupling byproduct Presence of oxygen promoting Pd(II) formation.Ensure rigorous degassing of solvents and reaction mixture. Maintain a strict inert atmosphere (N₂ or Ar).[2]
Inappropriate ligand or palladium precursor.Use bulky ligands to suppress homocoupling.[2] Employ a Pd(0) precatalyst instead of a Pd(II) salt.[2]
Low yield of the desired product Decomposition of the boronic acid.Use fresh, high-purity boronic acid. Consider in situ generation or use of more stable boronate esters.[2]
Inefficient catalyst system.Screen different palladium catalysts, ligands, and bases. The optimal combination is often substrate-dependent.
Reaction not going to completion.Increase reaction temperature or time. Ensure efficient stirring, especially in biphasic systems.
Difficulty in product purification Similar polarity of the product and byproducts.Utilize flash column chromatography with a carefully selected eluent system. Toluene can be effective for separating aromatic compounds.[3]
Co-elution of regioisomers.Employ a slow gradient and a long column for better separation. Preparative HPLC may be necessary in challenging cases.[3]

Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol is a representative example for the synthesis of this compound.

Materials:

  • 3-Carboxyphenylboronic acid

  • 1-Bromo-4-iodobenzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, combine 3-carboxyphenylboronic acid (1.1 equivalents) and 1-bromo-4-iodobenzene (1.0 equivalent).

  • Add potassium carbonate (2.0 equivalents).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Under an inert atmosphere (nitrogen or argon), add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Visualizing the Synthesis and Byproduct Formation

Suzuki_Coupling_Byproducts cluster_reactants Reactants A 3-Carboxyphenylboronic acid Catalyst Pd(0) Catalyst + Base S Homocoupling Product (Biphenyl-3,3'-dicarboxylic acid) A->S Homocoupling B 1-Bromo-4-iodobenzene P This compound (Desired Product) Catalyst->P Cross-Coupling

Caption: Suzuki-Miyaura synthesis of this compound and the formation of the homocoupling byproduct.

References

Technical Support Center: Cross-Coupling Reactions of 4'-Bromo-biphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing homocoupling side reactions during cross-coupling reactions of 4'-Bromo-biphenyl-3-carboxylic acid.

Troubleshooting Guides

Issue: Significant Homocoupling Observed in Suzuki-Miyaura Coupling

Symptoms:

  • Formation of a significant amount of symmetrical biaryl byproduct (dimer of the boronic acid or this compound).

  • Reduced yield of the desired cross-coupled product.

  • Complex purification due to the structural similarity of the byproduct to the desired product.

Possible Causes and Solutions:

Potential Cause Recommended Action
Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1][2][3] Solution: Rigorously degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) for an extended period or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction setup and duration.
Inappropriate Base The choice of base is critical, especially with the acidic carboxylic group. A base that is too strong or poorly soluble can lead to side reactions. Weaker inorganic bases are often preferred.[4] Solution: Screen different bases. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often effective. For substrates with acidic protons, a stronger base like cesium carbonate (Cs₂CO₃) might be necessary but should be used judiciously.[3][5] Ensure the base is finely powdered and dry for anhydrous reactions.
Suboptimal Ligand The ligand stabilizes the palladium catalyst and influences its reactivity. Lack of an appropriate ligand can lead to catalyst decomposition and promote homocoupling. Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos (Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[5][6] These ligands can accelerate the desired cross-coupling pathway and suppress homocoupling.
Incorrect Reaction Temperature Elevated temperatures can sometimes increase the rate of homocoupling relative to the cross-coupling reaction.[7] Solution: Optimize the reaction temperature. Start with a moderate temperature (e.g., 80-90 °C) and adjust as needed based on reaction monitoring. For some highly active catalyst systems, reactions can even be performed at room temperature.[4][8]
Pd(II) Precatalyst Issues If using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be inefficient, leaving residual Pd(II) to catalyze homocoupling.[2] Solution: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄, or employ a pre-catalyst that is known for efficient in situ reduction.

Frequently Asked Questions (FAQs)

Suzuki-Miyaura Coupling

Q1: How does the carboxylic acid group on this compound affect the Suzuki-Miyaura coupling reaction?

A1: The carboxylic acid group introduces two main considerations. Firstly, it will be deprotonated by the basic reaction conditions to form a carboxylate salt. This can affect the solubility of the substrate in organic solvents.[3] Secondly, the carboxylate group can potentially coordinate to the palladium catalyst, which may influence its catalytic activity.[3] It is crucial to select a suitable base and solvent system to manage these effects. In some cases, protection of the carboxylic acid as an ester may be considered, although many protocols are successful with the free acid.[3]

Q2: Which base is best for the Suzuki coupling of this compound?

A2: There is no single "best" base, as the optimal choice depends on the specific reaction conditions (catalyst, ligand, solvent). However, for aryl bromides with acidic functional groups, a common starting point is to use inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[4][9] Cesium carbonate (Cs₂CO₃) can also be very effective, particularly for challenging couplings, due to its higher solubility in organic solvents.[5] It is advisable to screen a few bases to determine the best one for your specific system.

Q3: Can I use "ligand-free" conditions for the Suzuki coupling of this substrate?

A3: While some simple Suzuki couplings can proceed without the addition of a specific ligand, it is generally not recommended for more complex substrates like this compound, especially when trying to minimize homocoupling. Ligands are crucial for stabilizing the palladium catalyst and promoting the desired reactivity.[5][6] Using a suitable ligand, such as a bulky biarylphosphine, is a key strategy to suppress homocoupling.[5]

Other Cross-Coupling Reactions

Q4: How can I prevent homocoupling (Glaser coupling) in the Sonogashira coupling of this compound?

A4: Glaser coupling, the homocoupling of terminal alkynes, is a common side reaction in Sonogashira couplings, often promoted by the copper(I) cocatalyst.[10][11] To minimize this, you can:

  • Use copper-free conditions: Many modern Sonogashira protocols have been developed that proceed efficiently without a copper cocatalyst.[12][13]

  • Control the reaction atmosphere: Performing the reaction under strictly anaerobic conditions can help suppress Glaser coupling.

  • Slow addition of the alkyne: Adding the alkyne slowly to the reaction mixture can keep its concentration low and disfavor the homocoupling pathway.

Q5: What are the key considerations for a successful Heck coupling with this compound while avoiding homocoupling?

A5: In Heck reactions, homocoupling of the aryl halide can occur, leading to the formation of a biaryl byproduct. To minimize this:

  • Choose the right catalyst and ligand: A stable and active palladium catalyst is crucial. The use of phosphine ligands or N-heterocyclic carbene (NHC) ligands can improve catalyst stability and selectivity.

  • Optimize the base and solvent: The choice of base (often an amine base like triethylamine or an inorganic base like potassium carbonate) and a polar aprotic solvent (like DMF or NMP) is important for a clean reaction.

  • Control the temperature: As with other coupling reactions, optimizing the temperature can help favor the desired Heck product over side reactions.[14]

Q6: Is the Ullmann reaction a suitable alternative, and how can homocoupling be controlled?

A6: The Ullmann reaction, which traditionally uses copper catalysts at high temperatures, is known for producing symmetrical biaryls (homocoupling).[15][16][17] While modern protocols with ligands allow for milder conditions, controlling selectivity for cross-coupling over homocoupling can still be challenging.[18] For the synthesis of an unsymmetrical biaryl from this compound, a Suzuki-Miyaura coupling is generally a more reliable and higher-yielding method with better control over side reactions.

Data Presentation

Table 1: Effect of Different Bases on the Suzuki Coupling of 4-Bromobenzoic Acid with Phenylboronic Acid

This table summarizes the yield of the desired cross-coupled product, biphenyl-4-carboxylic acid, using different bases. This data serves as a model for optimizing the reaction of this compound.

BaseSolventTemperature (°C)Time (h)Yield (%)Reference
K₂CO₃WaterRoom Temp1.5>95[4]
NaHCO₃WaterRoom Temp1.5Moderate[4]
KOHWaterRoom Temp1.5Moderate[4]
K₃PO₄WaterRoom Temp1.5Low[4]
NaOAcWaterRoom Temp1.5Low[4]
NEt₃WaterRoom Temp1.5Very Low[4]
Na₂CO₃Water-MeOH (3:1)Room Temp2>98[19]
Table 2: Influence of Reaction Temperature on Suzuki Coupling Yield

This table illustrates the effect of temperature on the yield of a Suzuki coupling reaction, highlighting the importance of temperature optimization.

Temperature (°C)Time (h)Yield (%)Reference
3024Low[20]
5012Moderate[20]
75498
1001High[20]
>100-Decreased (catalyst decomposition)[7]

Experimental Protocols

Detailed Protocol for a Model Suzuki-Miyaura Coupling of 4-Bromobenzoic Acid

This protocol for the coupling of 4-bromobenzoic acid with an arylboronic acid can be adapted for this compound.

Materials:

  • 4-Bromobenzoic acid (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • SPhos (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Degassed 1,4-Dioxane/Water (4:1 v/v) (5 mL)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-bromobenzoic acid, the arylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen at least three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and acidify with 1 M HCl to a pH of ~2-3.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl carboxylic acid.

Visualizations

Suzuki_Cycle cluster_homo Homocoupling Side Reaction pd0 Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)(X)L2 oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'B(OH)2 Base diaryl_pd2 Ar-Pd(II)(Ar')L2 transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Ar-Ar' pd2_catalyst Pd(II) species (from O2 oxidation of Pd(0)) homocoupling_step Reaction with 2 x Ar'B(OH)2 pd2_catalyst->homocoupling_step homocoupling_step->pd0 Regenerates Pd(0) homocoupling_product Ar'-Ar' (Homocoupling Product) homocoupling_step->homocoupling_product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling and the competing homocoupling pathway.

Troubleshooting_Workflow start High Homocoupling Observed check_deoxygenation 1. Check Deoxygenation Protocol start->check_deoxygenation improve_deoxygenation Action: Improve degassing (sparging, freeze-pump-thaw) check_deoxygenation->improve_deoxygenation Inadequate? check_base 2. Evaluate Base check_deoxygenation->check_base Adequate improve_deoxygenation->check_base screen_bases Action: Screen alternative bases (K2CO3, K3PO4, Cs2CO3) check_base->screen_bases Suboptimal? check_ligand 3. Assess Ligand check_base->check_ligand Optimal screen_bases->check_ligand use_better_ligand Action: Use bulky, electron-rich ligand (e.g., SPhos, XPhos) check_ligand->use_better_ligand Ineffective? check_temp 4. Optimize Temperature check_ligand->check_temp Effective use_better_ligand->check_temp adjust_temp Action: Lower or optimize reaction temperature check_temp->adjust_temp Too high? end Homocoupling Minimized check_temp->end Optimal adjust_temp->end

References

Technical Support Center: Catalyst Deactivation in Reactions with 4'-Bromo-biphenyl-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting catalyst deactivation and other common issues encountered during catalytic reactions involving 4'-Bromo-biphenyl-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing low to no conversion in our Suzuki-Miyaura coupling reaction with this compound. What are the likely causes?

A1: Low or no conversion in Suzuki-Miyaura reactions with this substrate can be attributed to several factors, primarily related to catalyst deactivation and substrate-specific challenges.

  • Catalyst Inhibition by the Carboxylic Acid Group: The carboxylic acid moiety can interfere with the catalytic cycle. Under the basic conditions required for the reaction, the carboxylic acid is deprotonated to a carboxylate. This carboxylate can coordinate to the palladium center, potentially inhibiting its catalytic activity.

  • Solubility Issues: The carboxylate salt of your starting material or product may have poor solubility in common organic solvents used for Suzuki couplings. This can lead to a heterogeneous reaction mixture and slow down the reaction rate.

  • Catalyst Deactivation:

    • Palladium Agglomeration: The active Pd(0) species can aggregate to form inactive palladium black, especially at elevated temperatures or with insufficient ligand stabilization.

    • Ligand Degradation: Phosphine ligands are susceptible to oxidation, particularly if the reaction is not performed under strictly inert conditions.

    • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. Thorough degassing of solvents and reagents is crucial.[1]

Q2: Our reaction starts well but then stalls, leading to incomplete conversion. What is happening?

A2: A stalling reaction is a classic symptom of catalyst deactivation occurring during the course of the reaction. Possible causes include:

  • Product Inhibition: The biphenyl carboxylic acid product may bind more strongly to the palladium catalyst than the starting materials, leading to gradual catalyst poisoning as the product concentration increases.

  • Change in Reaction Conditions: As the reaction progresses, changes in the concentration of reactants, products, and the base can alter the pH and solubility within the reaction mixture, impacting catalyst stability and activity.

  • Insufficient Catalyst Loading: For challenging substrates, the initial catalyst loading may not be sufficient to drive the reaction to completion before significant deactivation occurs.

Q3: We are observing significant formation of palladium black in our reaction. How can we prevent this?

A3: The formation of palladium black is a common catalyst deactivation pathway resulting from the aggregation of Pd(0) nanoparticles. To mitigate this:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands such as SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can stabilize the Pd(0) species and prevent agglomeration.

  • Lower Reaction Temperature: If possible, reducing the reaction temperature can slow down the rate of catalyst decomposition. This may require screening more active catalyst systems that operate at lower temperatures.

  • Controlled Catalyst Release: Using a pre-catalyst that slowly releases the active Pd(0) species can help maintain a low concentration of the active catalyst and reduce the likelihood of aggregation.

Q4: What are the common side products in Suzuki-Miyaura reactions with this compound?

A4: Besides the desired cross-coupled product, several side products can form:

  • Homocoupling: Self-coupling of the boronic acid to form a biaryl byproduct is a common side reaction, often promoted by the presence of oxygen or when the transmetalation step is slow.[1]

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially under prolonged heating or in the presence of a strong base and a proton source (like water).

  • Hydrodehalogenation: The bromo-substituent on your starting material can be replaced by a hydrogen atom.

Troubleshooting Guide

Issue 1: Low Product Yield

// Catalyst Solutions catalyst_solutions [label="Use fresh catalyst/ligand\nEnsure rigorous degassing\nScreen different catalysts/ligands", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_catalyst -> catalyst_solutions [label="Yes"];

// Conditions Solutions conditions_solutions [label="Optimize base (e.g., K3PO4, Cs2CO3)\nVary solvent system (e.g., Dioxane/H2O, Toluene/H2O)\nAdjust temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_conditions -> conditions_solutions [label="Yes"];

// Reagents Solutions reagents_solutions [label="Check purity of starting materials\nUse fresh, anhydrous/degassed solvents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_reagents -> reagents_solutions [label="Yes"]; } .dot Caption: Troubleshooting workflow for low product yield.

Issue 2: Catalyst Deactivation (Stalling Reaction / Pd Black Formation)

// Ligand Solutions ligand_solutions [label="Use bulky, electron-rich ligands\n(e.g., SPhos, RuPhos)\nIncrease ligand:Pd ratio", fillcolor="#34A853", fontcolor="#FFFFFF"]; ligand_issue -> ligand_solutions [label="Yes"];

// Solubility Solutions solubility_solutions [label="Screen different solvent mixtures\n(e.g., Toluene/Water, 2-Butanol)\nConsider phase-transfer catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"]; solubility_issue -> solubility_solutions [label="Yes"];

// Oxygen Solutions oxygen_solutions [label="Improve degassing procedure\n(Freeze-pump-thaw cycles)\nRun reaction under strictly inert atmosphere", fillcolor="#34A853", fontcolor="#FFFFFF"]; oxygen_issue -> oxygen_solutions [label="Yes"]; } .dot Caption: Troubleshooting catalyst deactivation issues.

Quantitative Data from Analogous Systems

Direct quantitative data for the Suzuki-Miyaura coupling of this compound is limited in publicly available literature. However, data from analogous bromobenzoic acids and other functionalized aryl bromides can provide valuable insights for reaction optimization.

Table 1: Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of Bromobenzoic Acids and Related Substrates

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateReference
[PdCl₂(NH₂CH₂COOH)₂]GlycineNot SpecifiedWaterRoom TempNot SpecifiedHighAryl bromides with a carboxyl group[2]
C₆₀-TEGs/PdCl₂-K₂CO₃WaterRoom Temp4>904-Bromobenzoic acid[3]
Pd(PPh₃)₄PPh₃Na₂CO₃DME/H₂ORefluxNot Specified641-(4-Bromo-3-methylphenyl)pyrrolidin-2-one[4]
Pd/C-Na₂CO₃MeOH/H₂ORefluxNot SpecifiedImproved1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one[4]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>954-Bromobenzothiazole[5]
PdCl₂(dppf)dppfCs₂CO₃THF/H₂O8012954-Bromobenzonitrile[5]

Experimental Protocols

The following protocols are adapted from established procedures for Suzuki-Miyaura couplings of functionalized aryl bromides and can serve as a starting point for reactions with this compound.

Protocol 1: General Procedure using a Homogeneous Palladium Catalyst

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, finely ground potassium phosphate, Pd(OAc)₂, and SPhos.

  • Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.

  • Solvent Addition: Prepare a degassed solvent mixture of dioxane and water (e.g., 4:1). This can be done by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water. Acidify the aqueous layer with 1M HCl to pH ~2-3 and extract with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Procedure using a Heterogeneous Palladium Catalyst (Pd/C)

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • 10% Palladium on Carbon (Pd/C) (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0-3.0 equiv)

  • Methanol and Water (e.g., 1:1 v/v)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Preparation: To a round-bottom flask, add this compound, the arylboronic acid, sodium carbonate, and Pd/C.

  • Solvent Addition: Add the methanol/water solvent mixture.

  • Reaction: Heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure to remove the methanol. Acidify the remaining aqueous solution with 1M HCl to precipitate the product. Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.

Catalyst Regeneration

Regeneration of deactivated palladium catalysts can be a cost-effective and environmentally friendly approach. The appropriate method depends on the nature of the deactivation.

  • For Pd/C deactivated by organic residues: A common method involves washing the recovered catalyst with a sequence of solvents to remove adsorbed organic species. A subsequent gentle oxidation in air at a controlled temperature (e.g., 50-140 °C) can sometimes restore activity by burning off strongly adsorbed carbonaceous material.[6]

  • For Pd(OH)₂/C: A reported method for regeneration involves treatment with chloroform and glacial acetic acid with stirring and sonication to remove organic blockages from the catalyst pores.[7]

It is important to note that the effectiveness of regeneration depends on the specific cause of deactivation, and the regenerated catalyst may not always exhibit the same activity as the fresh catalyst.

Catalyst_Lifecycle active_catalyst Active Pd(0) Catalyst reaction Suzuki-Miyaura Coupling active_catalyst->reaction deactivated_catalyst Deactivated Catalyst (Pd Black, Poisoned) reaction->deactivated_catalyst Deactivation regeneration Regeneration (e.g., Oxidation, Washing) deactivated_catalyst->regeneration regeneration->active_catalyst Reactivation

References

Technical Support Center: Amide Coupling with 4'-Bromo-biphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing amide coupling reactions involving 4'-Bromo-biphenyl-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is resulting in a low or no yield. What are the common causes?

Low yields in amide coupling reactions can stem from several factors. The most common issues include incomplete activation of the carboxylic acid, deactivation of the amine, steric hindrance, and suboptimal reaction conditions.[1] The presence of the biphenyl structure and the bromine substituent in this compound can also introduce challenges.

Q2: How does the structure of this compound affect the amide coupling reaction?

The biphenyl moiety in this compound can introduce steric bulk, which may hinder the approach of the amine to the activated carboxylic acid intermediate, potentially slowing down the reaction rate and lowering the yield.[1][2] However, the bromo-substituent is generally stable under standard amide coupling conditions and should not interfere unless palladium catalysts or strong nucleophiles are used under harsh conditions.[3]

Q3: Which coupling reagents are recommended for this compound?

The choice of coupling reagent is critical for a successful reaction. For aryl carboxylic acids like this compound, several classes of reagents are effective:

  • Uronium/Aminium-based reagents (HATU, HBTU): These are highly efficient and fast-acting, often considered the go-to reagents for challenging couplings.[4] HATU is generally preferred over HBTU as it can lead to less epimerization and faster reactions.[4]

  • Carbodiimides (EDC, DCC): These are cost-effective and widely used.[5] They are often used with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure to improve efficiency and suppress side reactions like racemization.[1][4]

  • Phosphonium-based reagents (PyBOP): These are also very effective and can minimize certain side reactions.[6]

Q4: What is the role of a base in this reaction, and which one should I use?

A non-nucleophilic organic base is crucial in amide coupling reactions. Its primary roles are to deprotonate the carboxylic acid, facilitating its activation by the coupling reagent, and to neutralize any acidic byproducts formed during the reaction.[3] Diisopropylethylamine (DIPEA) is a common choice due to its steric bulk, which minimizes the risk of it acting as a nucleophile.[3] Other bases like triethylamine (TEA) or N-methylmorpholine (NMM) can also be used.[3]

Q5: I am observing significant side reactions. How can I minimize them?

Side reactions are a common cause of low yields. Here are some strategies to minimize them:

  • Order of Addition: Pre-activating the carboxylic acid with the coupling reagent and base for a short period (e.g., 15-30 minutes) before adding the amine can be beneficial. This ensures the activated species is readily available to react with the intended amine.[3]

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control the rate of side reactions.[7]

  • Use of Additives: Additives like HOBt or OxymaPure can suppress racemization and other side reactions when using carbodiimide coupling reagents.[1]

  • Reagent Purity: Ensure all reagents, especially solvents, are anhydrous, as water can lead to the hydrolysis of the activated carboxylic acid intermediate.[1][7]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during the amide coupling of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Formation Incomplete activation of the carboxylic acid.- Increase the equivalents of the coupling reagent (1.1-1.5 eq).[7]- Switch to a more potent coupling reagent like HATU.[4]- Ensure the coupling reagent is fresh and has been stored correctly.
Poor nucleophilicity of the amine.- If using an electron-deficient amine, consider using a more forcing coupling reagent or higher reaction temperatures.[8]- Ensure the amine is not protonated; the base should be sufficient to deprotonate any amine salt.
Hydrolysis of the activated intermediate.- Use anhydrous solvents and reagents.[1][7]- Handle moisture-sensitive reagents under an inert atmosphere (e.g., argon or nitrogen).[7]
Steric hindrance.- Increase the reaction time and/or temperature.[7]- Consider a less sterically hindered coupling reagent.
Presence of a Major Byproduct with a Mass Corresponding to the Starting Carboxylic Acid Hydrolysis of the activated ester.- Ensure all reagents and solvents are anhydrous.[1][7]
Presence of a Major Byproduct with a Mass Corresponding to N-acylurea (when using carbodiimides) Side reaction of the activated intermediate.- Add HOBt or OxymaPure to the reaction mixture.[7]- Consider switching to a uronium or phosphonium-based coupling reagent.

Experimental Protocols

General Protocol for Amide Coupling using HATU
  • Preparation: To a solution of this compound (1.0 equivalent) in an anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).[1][7]

  • Activation: Cool the mixture to 0 °C in an ice bath. Add the coupling reagent HATU (1.0-1.5 equivalents) and stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.[1][3]

  • Amine Addition: Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][7]

  • Work-up: Once the reaction is complete, quench it by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Common Coupling Reagents

Coupling Reagent ClassExamplesAdvantagesDisadvantagesRecommendations for this compound
Uronium/Aminium HATU, HBTU, TBTUHigh efficiency, fast reaction rates, suitable for sterically hindered substrates.[4]Higher cost, can cause guanidinylation of the amine if used in excess.[4][9]Highly Recommended. HATU is an excellent first choice due to its high reactivity.
Carbodiimides EDC, DCCCost-effective, readily available.[5]Can lead to N-acylurea byproduct formation and racemization.[7] Requires additives like HOBt or OxymaPure for optimal performance.[1]Recommended with additives. A good option if cost is a primary concern. Use with HOBt or OxymaPure.
Phosphonium PyBOP, PyAOPHigh efficiency, low racemization, avoids guanidinylation side products.[6]Can be more expensive than carbodiimides. Byproducts can sometimes be difficult to remove.Recommended. A strong alternative to uronium reagents, especially if guanidinylation is a concern.
Other T3P, SOCl₂/Oxalyl ChlorideT3P has an easy work-up. Acyl chlorides are highly reactive.Acyl chloride formation requires an extra step and can be harsh for sensitive substrates.[10]Use with caution. Conversion to the acyl chloride can be effective but may not be compatible with all substrates.

Visualizations

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound and Base (e.g., DIPEA) in Anhydrous Solvent (e.g., DMF) activation Cool to 0 °C. Add Coupling Reagent (e.g., HATU). Stir for 15-30 min (Pre-activation). start->activation amine_add Add Amine Partner activation->amine_add stir Stir and Monitor (TLC/LC-MS) amine_add->stir quench Quench Reaction stir->quench extract Extract Product quench->extract purify Purify (Chromatography/Recrystallization) extract->purify end Pure Amide Product purify->end

Caption: General experimental workflow for amide coupling.

troubleshooting_workflow start Low Yield in Amide Coupling? incomplete_activation Incomplete Activation? start->incomplete_activation Check Activation hydrolysis Hydrolysis of Activated Ester? incomplete_activation->hydrolysis No sol_activation Increase coupling reagent eq. Use stronger reagent (HATU). Check reagent quality. incomplete_activation->sol_activation Yes side_reactions Significant Side Reactions? hydrolysis->side_reactions No sol_hydrolysis Use anhydrous solvents/reagents. Work under inert atmosphere. hydrolysis->sol_hydrolysis Yes steric_hindrance Steric Hindrance Issue? side_reactions->steric_hindrance No sol_side_reactions Pre-activate carboxylic acid. Lower reaction temperature. Use additives (HOBt/Oxyma). side_reactions->sol_side_reactions Yes sol_steric_hindrance Increase reaction time/temperature. Choose a more potent coupling reagent. steric_hindrance->sol_steric_hindrance Yes

Caption: Troubleshooting decision tree for low yield.

References

Addressing solubility issues of 4'-Bromo-biphenyl-3-carboxylic acid in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered by researchers, scientists, and drug development professionals during experiments involving 4'-Bromo-biphenyl-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Due to its aromatic biphenyl core, this compound is a largely nonpolar molecule and is expected to have low solubility in water. However, the presence of the carboxylic acid group allows for some polarity. Its solubility is generally higher in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF), as well as in alcohols like methanol and ethanol.

Q2: Why is my this compound not dissolving in the reaction solvent?

Inadequate solubility can arise from several factors:

  • Solvent Choice: The selected solvent may not be optimal for this specific compound.

  • Concentration: The concentration of the acid in the solution may be too high, exceeding its solubility limit.

  • Temperature: The reaction temperature may be too low, as solubility often increases with temperature.

  • Purity of the Compound: Impurities in the this compound can affect its solubility characteristics.

Q3: Can I improve the solubility of this compound without chemically modifying it?

Yes, several methods can improve solubility without altering the chemical structure of the acid:

  • Co-solvent Systems: Introducing a small amount of a solvent in which the compound is highly soluble can significantly enhance the overall solubility in the primary reaction medium.[1]

  • Temperature Adjustment: Gently heating the reaction mixture can increase the solubility of the acid. However, care must be taken to ensure the temperature does not exceed the stability limits of other reactants or catalysts.

  • Sonication: Using an ultrasonic bath can help break down solid agglomerates and facilitate dissolution.

Q4: How does pH affect the solubility of this compound?

The carboxylic acid group can be deprotonated under basic conditions to form a carboxylate salt. This salt is an ionic species and is significantly more soluble in aqueous and polar protic solvents than the neutral acid. Therefore, adjusting the pH of the reaction mixture with a suitable base can be an effective strategy to enhance solubility, particularly in aqueous or protic media.

Q5: What are common reactions where solubility of this compound is a concern?

Solubility can be a critical factor in various reactions, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. In these reactions, the acid is often coupled with a boronic acid, and achieving a homogeneous solution or an efficient biphasic system is crucial for a successful outcome.[2][3]

Troubleshooting Guides

Issue 1: Poor Solubility in a Nonpolar Organic Solvent for a Suzuki-Miyaura Coupling Reaction

Initial Steps:

  • Verify Compound Purity: Ensure the this compound is of high purity.

  • Increase Solvent Volume: Attempt to dissolve the acid in a larger volume of the solvent to reduce the concentration.

  • Gentle Heating: Carefully heat the mixture while stirring to see if the compound dissolves.

Advanced Troubleshooting:

  • Co-solvent System: Add a polar aprotic solvent like DMF, DMSO, or THF in a small percentage (e.g., 5-10% v/v) to the primary nonpolar solvent (e.g., Toluene, Dioxane).

  • Phase-Transfer Catalyst: For biphasic systems (e.g., Toluene/Water), add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to facilitate the transfer of reactants between the phases.

  • Esterification of the Carboxylic Acid: Convert the carboxylic acid to its corresponding methyl or ethyl ester. The ester is typically more soluble in nonpolar organic solvents. The ester can be hydrolyzed back to the carboxylic acid post-reaction if necessary.

Issue 2: Precipitation of the Compound in an Aqueous or Protic Solvent System

Initial Steps:

  • Check the pH: Use a pH meter or pH paper to determine the pH of the solution. If the pH is acidic, the compound will be in its less soluble protonated form.

  • Gentle Heating: As with organic solvents, increasing the temperature may improve solubility.

Advanced Troubleshooting:

  • pH Adjustment for Salt Formation: Add a suitable base (e.g., sodium hydroxide, potassium carbonate) dropwise to the suspension while stirring. The formation of the corresponding carboxylate salt will significantly increase its aqueous solubility. Monitor the pH to ensure it is compatible with the subsequent reaction steps.

Data Presentation

SolventTypeExpected Qualitative Solubility
WaterPolar ProticVery Low
MethanolPolar ProticModerate
EthanolPolar ProticModerate
Dimethylformamide (DMF)Polar AproticHigh
Dimethyl sulfoxide (DMSO)Polar AproticHigh
Tetrahydrofuran (THF)Polar AproticModerate to High
DioxaneNonpolar EtherLow to Moderate
TolueneNonpolar AromaticLow
HexaneNonpolar AliphaticVery Low

Experimental Protocols

Protocol 1: Determination of Quantitative Solubility (Isothermal Shake-Flask Method)
  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed at the same temperature until the undissolved solid settles.

  • Sampling and Analysis: Carefully withdraw a known volume of the supernatant. Analyze the concentration of the dissolved solid using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy, against a pre-prepared calibration curve.

  • Calculation: Calculate the solubility in g/L or mol/L.

Protocol 2: Esterification of this compound with Methanol
  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq.) in methanol (10-20 volumes).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.) to the stirred suspension.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO2 evolution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude methyl 4'-bromo-biphenyl-3-carboxylate can be further purified by recrystallization or column chromatography.

Protocol 3: Preparation of a Soluble Sodium Salt of this compound
  • Suspension: Suspend the desired amount of this compound in deionized water in a beaker with a magnetic stirrer.

  • Titration: Slowly add a 1 M solution of sodium hydroxide (NaOH) dropwise to the stirred suspension.

  • Dissolution: Continue adding the NaOH solution until all the solid has dissolved, indicating the formation of the sodium salt.

  • pH Confirmation: Check the pH of the resulting solution to ensure it is in the desired range for your experiment. This solution can now be used for reactions requiring the solubilized form of the acid.

Visualizations

Solubility_Troubleshooting_Workflow start Start: this compound insoluble in reaction media solvent_type Is the solvent primarily organic or aqueous? start->solvent_type organic_solvent Organic Solvent System solvent_type->organic_solvent Organic aqueous_solvent Aqueous/Protic Solvent System solvent_type->aqueous_solvent Aqueous increase_volume Increase solvent volume organic_solvent->increase_volume check_ph Check and adjust pH to be basic (pH > 7) aqueous_solvent->check_ph gentle_heating Apply gentle heating increase_volume->gentle_heating sonication Use sonication gentle_heating->sonication check_solubility1 Is solubility improved? sonication->check_solubility1 co_solvent Add a co-solvent (e.g., DMF, DMSO) check_solubility1->co_solvent No end_success Success: Proceed with reaction check_solubility1->end_success Yes check_solubility2 Is solubility improved? co_solvent->check_solubility2 esterification Consider esterification of the carboxylic acid end_fail Re-evaluate solvent system or reaction conditions esterification->end_fail check_solubility2->esterification No check_solubility2->end_success Yes salt_formation Formation of soluble carboxylate salt check_ph->salt_formation check_solubility3 Is solubility improved? salt_formation->check_solubility3 check_solubility3->end_success Yes check_solubility3->end_fail No

Caption: Troubleshooting workflow for addressing solubility issues.

Experimental_Workflow_Esterification start Start: this compound suspend Suspend in Methanol start->suspend add_catalyst Add catalytic H2SO4 suspend->add_catalyst reflux Reflux for 2-4 hours add_catalyst->reflux monitor Monitor by TLC reflux->monitor workup Aqueous Work-up monitor->workup purify Purify by recrystallization or column chromatography workup->purify product Product: Methyl 4'-bromo-biphenyl-3-carboxylate purify->product

Caption: Experimental workflow for Fischer esterification.

Logical_Relationship_Solubility_Enhancement compound This compound (Poorly Soluble) strategy Solubilization Strategy compound->strategy salt Salt Formation (Base Addition) strategy->salt Aqueous/Protic Media ester Esterification (Alcohol + Acid Catalyst) strategy->ester Organic Media cosolvent Co-solvent System (e.g., +DMF/DMSO) strategy->cosolvent General result_salt Soluble Carboxylate Salt (Enhanced aqueous solubility) salt->result_salt result_ester Less Polar Ester (Enhanced organic solubility) ester->result_ester result_cosolvent Improved Solubility in Reaction Medium cosolvent->result_cosolvent

Caption: Strategies for enhancing solubility.

References

Technical Support Center: Palladium Catalyst Removal from 4'-Bromo-biphenyl-3-carboxylic acid Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the removal of residual palladium catalysts from 4'-Bromo-biphenyl-3-carboxylic acid and similar biaryl carboxylic acid products synthesized via cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of palladium contamination in my this compound product?

A1: Palladium contamination in your product typically originates from the catalyst used in cross-coupling reactions, such as Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings, which are frequently employed for the synthesis of biaryl compounds. The residual palladium can exist in various forms, including heterogeneous Pd(0) particles, soluble Pd(II) species, or colloidal palladium.

Q2: Why is it crucial to remove residual palladium from my final product?

A2: The removal of residual palladium is critical, especially in the pharmaceutical industry, for several reasons:

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA have stringent limits on the amount of residual elemental impurities in active pharmaceutical ingredients (APIs).[1][2]

  • Product Integrity and Safety: Palladium is a toxic heavy metal that can compromise the safety and efficacy of the final drug product.[2]

  • Downstream Process Interference: Residual palladium can interfere with subsequent synthetic steps or final product formulation.

Q3: What are the primary methods for removing palladium catalysts?

A3: The most common methods for palladium removal include:

  • Filtration: Effective for removing heterogeneous palladium particles.[3][4]

  • Scavenging: Utilizes solid-supported or solution-phase agents that selectively bind to palladium.[5][6][7]

  • Chromatography: Column chromatography can separate the desired product from the palladium catalyst and other impurities.[3][8]

  • Crystallization: Can be effective, but in some cases, it may concentrate the metal within the crystal structure.[1]

  • Extraction: Liquid-liquid extraction can be used to remove certain palladium species.[3]

Q4: How do I choose the right palladium scavenger for my product?

A4: The selection of a suitable palladium scavenger depends on several factors:

  • Palladium Oxidation State: Different scavengers have varying affinities for Pd(0) and Pd(II). For instance, thiol-based scavengers are generally effective for Pd(II).

  • Solvent System: The scavenger must be compatible with the reaction solvent.

  • Nature of the Product: The scavenger should not interact with or degrade your this compound product.

  • Process Conditions: Factors like temperature and reaction time can influence scavenger efficiency.

It is often recommended to perform a small-scale screen of different scavengers to identify the most effective one for your specific system.[9]

Troubleshooting Guides

This section provides solutions to common issues encountered during the palladium removal process.

Problem 1: Black particles remain in the product after filtration.

  • Symptom: The product solution or the isolated solid has a grayish or black appearance.

  • Possible Cause: Fine particles of heterogeneous palladium catalyst (palladium on carbon, Pd(0)) are passing through the filter medium.

  • Solution:

    • Use a Finer Filter: Switch from standard filter paper to a finer porosity medium, such as a membrane filter (e.g., 0.45 µm PTFE).

    • Celite® Filtration: Perform a filtration through a pad of Celite®. The Celite forms a fine filter bed that can trap small palladium particles.

Problem 2: The product has a yellow or orange tint, and ICP-MS analysis shows high palladium levels.

  • Symptom: The product is discolored, and analytical data confirms high residual palladium, even after filtration.

  • Possible Cause: Soluble palladium species (e.g., Pd(II) complexes) are present in the product. Filtration alone is ineffective against soluble species.

  • Solution:

    • Employ Palladium Scavengers: Treat the product solution with a suitable palladium scavenger. Thiol- or amine-functionalized silica gels or polymers are often effective.

    • Activated Carbon Treatment: Stirring the solution with activated carbon can adsorb soluble palladium species.

    • Extraction: Perform an aqueous wash with a chelating agent like EDTA to extract soluble palladium into the aqueous phase.

Problem 3: Significant product loss occurs during the palladium removal step.

  • Symptom: The final yield of this compound is lower than expected after purification.

  • Possible Cause:

    • The palladium scavenger is adsorbing the product.

    • The product is co-precipitating with the palladium species.

    • Losses during chromatography or multiple filtration steps.

  • Solution:

    • Optimize Scavenger Amount: Use the minimum amount of scavenger necessary for effective palladium removal.

    • Wash the Scavenger: After filtration, wash the scavenger with a small amount of clean solvent to recover any adsorbed product.

    • Screen Scavengers: Test different types of scavengers to find one with lower affinity for your product.

    • Optimize Crystallization/Precipitation: Carefully control conditions such as solvent, temperature, and pH to selectively precipitate the product while keeping palladium species in solution (or vice versa).

Data Presentation

The following table summarizes the efficiency of various palladium removal techniques.

MethodType of Palladium RemovedTypical Efficiency (% Removal)Residual Pd LevelAdvantagesDisadvantages
Filtration (Celite®) Heterogeneous (e.g., Pd/C)>95%< 100 ppmSimple, fast, low costIneffective for soluble or colloidal Pd
Activated Carbon Soluble and Colloidal Pd80-95%10-50 ppmInexpensive, widely availableCan adsorb product, leading to yield loss
Silica-Based Scavengers Soluble Pd(II) and Pd(0)>99%< 10 ppmHigh efficiency and selectivityHigher cost than carbon or Celite®
Polymer-Bound Scavengers Soluble Pd(II) and Pd(0)>99%< 5 ppmHigh capacity and efficiencyCan be more expensive, potential for swelling
Crystallization VariesVariesVariesCan provide very pure productMay concentrate Pd in crystals, potential for yield loss
Chromatography Soluble and Colloidal Pd>99%< 1 ppmHigh purity achievableTime-consuming, requires significant solvent, potential for product loss on the column

Note: Efficiency can vary significantly depending on the specific reaction conditions, solvent, and the nature of the palladium species.

Experimental Protocols

Protocol 1: Celite® Filtration for Removal of Heterogeneous Palladium

  • Prepare the Filter Pad: In a Büchner or sintered glass funnel, place a piece of filter paper that fits the funnel diameter. Add a 1-2 cm layer of Celite® onto the filter paper and gently press down to create a flat, compact bed.

  • Pre-wet the Pad: Pour a small amount of the reaction solvent through the Celite® pad to wet it and ensure it is properly settled.

  • Filter the Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity. Slowly pour the diluted mixture onto the center of the Celite® pad. Apply gentle vacuum to draw the solution through the filter.

  • Wash the Pad: Wash the Celite® pad with fresh solvent to recover any remaining product.

  • Collect the Filtrate: The collected filtrate contains the product, now free from heterogeneous palladium.

Protocol 2: Palladium Removal Using a Silica-Based Scavenger

  • Select the Scavenger: Choose a scavenger based on the likely oxidation state of the residual palladium (e.g., a thiol-based scavenger for Pd(II)).

  • Add Scavenger to the Solution: To the solution of your crude this compound, add the recommended amount of the silica-based scavenger (typically 5-10 wt% relative to the crude product).

  • Stir the Mixture: Stir the mixture at room temperature or slightly elevated temperature (as recommended by the manufacturer) for 1-4 hours.

  • Filter off the Scavenger: Remove the solid scavenger by filtration through a standard filter paper or a short plug of cotton.

  • Wash and Concentrate: Wash the scavenger with a small amount of fresh solvent. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

Visualizations

Palladium_Removal_Workflow start Crude this compound (Post-Reaction Mixture) check_pd_form Visual Inspection: Are black particles visible? start->check_pd_form filtration Perform Celite® Filtration check_pd_form->filtration Yes check_filtrate Analyze Filtrate: Is the solution colored? Perform initial Pd analysis (e.g., TLC stain, quick test) check_pd_form->check_filtrate No filtration->check_filtrate scavenging Treat with Palladium Scavenger (e.g., Silica-Thiol) check_filtrate->scavenging Yes (Soluble Pd Suspected) final_analysis Quantitative Analysis (e.g., ICP-MS) check_filtrate->final_analysis No (Clear and Colorless) scavenging->final_analysis product_ok Product Meets Purity Specs (<10 ppm Pd) final_analysis->product_ok Pass troubleshoot Troubleshoot: - Screen different scavengers - Consider chromatography final_analysis->troubleshoot Fail

Caption: Decision workflow for palladium catalyst removal.

Troubleshooting_Logic start High Residual Palladium Detected initial_method What was the primary removal method used? start->initial_method filtration Filtration initial_method->filtration Filtration scavenger Scavenging initial_method->scavenger Scavenging filtration_cause Cause: Likely Soluble or Colloidal Pd filtration->filtration_cause scavenger_cause Possible Causes: - Incorrect scavenger type - Insufficient loading/time - Scavenger deactivation scavenger->scavenger_cause filtration_solution Solution: 1. Add a scavenging step 2. Treat with activated carbon 3. Consider chromatography filtration_cause->filtration_solution scavenger_solution Solution: 1. Screen different scavengers 2. Increase scavenger loading or time 3. Optimize temperature and solvent scavenger_cause->scavenger_solution

Caption: Troubleshooting logic for ineffective palladium removal.

References

Technical Support Center: Strategies to Avoid Protodeboronation in Suzuki Reactions of 4'-Bromo-biphenyl-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering protodeboronation during the Suzuki-Miyaura cross-coupling of 4'-Bromo-biphenyl-3-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues related to protodeboronation and other side reactions, offering potential causes and solutions to optimize your Suzuki coupling reaction.

ProblemPotential Cause(s)Recommended Solutions
Low yield of the desired product with significant formation of biphenyl-3-carboxylic acid (protodeboronation byproduct). 1. Unfavorable Reaction Conditions: - High temperature. - Presence of excess water or protic solvents. - Inappropriate choice or concentration of base.1. Optimize Reaction Conditions: - Lower the reaction temperature. Consider running the reaction at the lowest temperature that allows for a reasonable reaction rate. - Use anhydrous solvents and ensure all reagents are dry. - Screen different bases. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong hydroxide bases.[1][2]
2. Inefficient Catalytic System: - Slow catalytic turnover allows more time for protodeboronation to occur.2. Enhance Catalyst Performance: - Use a highly active palladium catalyst/ligand system. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) can promote rapid cross-coupling, outcompeting protodeboronation. - Increase catalyst loading slightly if other optimizations fail.
3. Instability of the Boronic Acid: - Arylboronic acids with electron-withdrawing groups can be susceptible to protodeboronation.3. Use a More Stable Boron Reagent: - Convert the boronic acid to a more stable derivative, such as a pinacol boronate (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate.[3] MIDA boronates are particularly stable and offer a "slow-release" of the active boronic acid.[3][4][5]
Formation of homocoupling byproducts (e.g., 4,4'-dibromo-biphenyl or biphenyl-3,3'-dicarboxylic acid). - Presence of oxygen in the reaction mixture. - Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species.- Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere (argon or nitrogen). - Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a precatalyst that rapidly generates Pd(0).
Reaction stalls or is incomplete. - Catalyst deactivation. - Poor solubility of reagents, especially the carboxylate salt formed under basic conditions.- Use robust ligands that stabilize the palladium catalyst. - Choose a solvent system that ensures the solubility of all components. A co-solvent system (e.g., dioxane/water, THF/water) might be necessary.[6][7]
Inconsistent results between batches. - Variable quality of reagents (especially the boronic acid). - Inconsistent degassing or inert atmosphere.- Use freshly purchased or purified reagents. Check the purity of the boronic acid by NMR before use. - Standardize the experimental setup and procedures, particularly for degassing and maintaining an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem in the Suzuki reaction of this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the organoboron reagent is cleaved and replaced with a carbon-hydrogen bond. In the context of coupling this compound with a boronic acid partner, this leads to the formation of biphenyl-3-carboxylic acid, consuming the starting material and reducing the yield of the desired product. This side reaction complicates purification and represents a loss of valuable materials.

Q2: How does the carboxylic acid group in this compound influence the Suzuki reaction and protodeboronation?

A2: The carboxylic acid group can be deprotonated by the base used in the reaction to form a carboxylate salt. This can have several effects:

  • Solubility: The carboxylate salt may have different solubility properties than the starting carboxylic acid, potentially impacting the reaction rate if it is not fully dissolved in the reaction medium.

  • Catalyst Interaction: The carboxylate group could coordinate to the palladium catalyst, potentially influencing its activity.

  • pH Modulation: The acidic proton will react with the base, and an adequate amount of base must be used to both deprotonate the carboxylic acid and participate in the catalytic cycle.

Q3: Which type of base is generally recommended to minimize protodeboronation?

A3: Weaker inorganic bases are often preferred to minimize protodeboronation. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can accelerate this side reaction. Bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used and have been shown to be effective in providing good yields of the desired cross-coupled product while minimizing protodeboronation.[1][2]

Q4: When should I consider using a boronic ester (e.g., pinacol or MIDA boronate) instead of a boronic acid?

A4: Using a boronic ester is a highly recommended strategy when protodeboronation is a significant issue.

  • Pinacol boronates (Bpin) are more stable than their corresponding boronic acids and are a good first choice to mitigate protodeboronation.

  • N-methyliminodiacetic acid (MIDA) boronates offer even greater stability and are particularly useful for challenging substrates.[3][4][5] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping the concentration of the more reactive free boronic acid low and thus minimizing decomposition.[3][4]

Q5: What is the role of the phosphine ligand, and which ligands are recommended for this type of reaction?

A5: The phosphine ligand stabilizes the palladium catalyst, influences its reactivity, and facilitates the key steps of the catalytic cycle. For challenging Suzuki couplings where side reactions like protodeboronation are a concern, bulky, electron-rich phosphine ligands are often beneficial. These ligands promote a fast rate of reductive elimination, which can help the desired cross-coupling reaction outcompete the protodeboronation pathway. Ligands like SPhos and XPhos are excellent candidates for this purpose.

Data Presentation

The following tables provide a summary of quantitative data from studies on analogous Suzuki-Miyaura coupling reactions. This data can guide the selection of reaction conditions to minimize protodeboronation.

Table 1: Comparison of Different Bases in the Suzuki Coupling of 4-Bromobenzoic Acid with Phenylboronic Acid

EntryBase (equiv.)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1K₂CO₃ (2.0)0.05WaterRT4>90(Green synthesis of biphenyl carboxylic acids..., 2019)
2Na₂CO₃ (2.4)0.31-Propanol/WaterReflux0.75~95 (isolated)(synthesis of unsymmetrical biaryls..., 1998)
3K₃PO₄ (3.0)2.0Dioxane/Water10012>95(A Comparative Guide to Catalysts..., n.d.)
4Cs₂CO₃ (2.0)2.0THF/Water801295(A Comparative Guide to Catalysts..., n.d.)

Note: The data presented is for the coupling of 4-bromobenzoic acid, a close analog to one of the rings of the target molecule.

Table 2: Comparison of Boronic Acid vs. Boronic Esters in Suzuki Couplings

Boron ReagentSubstrateKey AdvantageTypical Yield ImprovementReference
Boronic Acid General Aryl HalidesReadily availableBaselineN/A
Pinacol Boronate (Bpin) Unstable Boronic AcidsIncreased stability over boronic acidModerate to High(Selection of boron reagents..., 2013)
MIDA Boronate Very Unstable Boronic AcidsExceptional stability, "slow-release"High, especially for challenging substrates[3][4][5]

Note: This table provides a qualitative comparison of the general utility of different boron reagents in mitigating protodeboronation.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific reaction.

Protocol 1: General Procedure for Suzuki Coupling of this compound using a Boronic Acid

This protocol is adapted from procedures for the Suzuki coupling of aryl bromides containing carboxylic acid functionalities.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (3 mol%)

    • K₃PO₄ (3.0 equiv)

    • 1,4-Dioxane (degassed)

    • Water (degassed)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

    • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

    • Heat the reaction mixture to 80-100 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid.

    • Separate the layers and extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki Coupling using a MIDA Boronate Ester (Slow-Release Strategy)

This protocol is recommended for reactions where protodeboronation is particularly problematic.

  • Materials:

    • This compound (1.0 equiv)

    • Aryl MIDA boronate (1.2 equiv)

    • XPhos Pd G3 (2 mol%)

    • K₃PO₄ (3.0 equiv)

    • THF (anhydrous and degassed)

    • Water (degassed)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • In a glovebox, add this compound, the aryl MIDA boronate, K₃PO₄, and XPhos Pd G3 to a reaction vial.

    • Add the degassed THF/water solvent mixture (typically 10:1).

    • Seal the vial and remove it from the glovebox.

    • Heat the reaction mixture to 70-80 °C with vigorous stirring.

    • Monitor the reaction progress by LC-MS. Note that slow-release strategies may require longer reaction times.

    • Follow the workup and purification procedure outlined in Protocol 1.

Visualizations

Competing Pathways in the Suzuki Reaction

G cluster_suzuki Desired Suzuki Coupling Pathway cluster_proto Undesired Protodeboronation Pathway A Ar-Pd(II)-L2-X C Ar-Pd(II)-L2-Ar' A->C Transmetalation B [Ar-B(OH)3]- B->C D Ar-Ar' (Desired Product) C->D Reductive Elimination E Ar'-B(OH)2 G Ar'-H (Byproduct) E->G Protodeboronation F H+ Source (e.g., H2O) F->G Start Ar'-B(OH)2 (Boronic Acid) Start->B Base Activation Start->E

Caption: Competing Suzuki coupling and protodeboronation pathways.

Troubleshooting Workflow for Protodeboronation

G cluster_conditions Reaction Condition Optimization cluster_reagents Reagent Modification cluster_catalyst Catalyst System Enhancement cluster_verification Verification Start Low Yield and/or Protodeboronation Observed Temp Lower Reaction Temperature Start->Temp Base Screen Weaker Bases (K3PO4, Cs2CO3) Start->Base Solvent Ensure Anhydrous Solvents Start->Solvent Analyze Analyze Reaction by LC-MS or NMR Temp->Analyze Base->Analyze Solvent->Analyze Boron Use Boronic Ester (Pinacol or MIDA) Ligand Use High-Activity Ligand (e.g., XPhos, SPhos) Boron->Ligand Loading Increase Catalyst Loading (if necessary) Ligand->Loading Loading->Analyze Analyze->Boron If problem persists Success Problem Solved Analyze->Success If yield is satisfactory

Caption: A systematic workflow for troubleshooting protodeboronation.

References

Validation & Comparative

A Comparative Guide to Purity Assessment of 4'-Bromo-biphenyl-3-carboxylic acid: 1H NMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of pharmaceutical research and chemical synthesis, the rigorous assessment of compound purity is a cornerstone of reliable and reproducible results. For a molecule such as 4'-Bromo-biphenyl-3-carboxylic acid, a key intermediate in the synthesis of various bioactive compounds, confirming its identity and purity is paramount. Impurities, even in trace amounts, can drastically alter biological activity or lead to unwanted side effects in drug development.

This guide provides a comprehensive comparison of quantitative 1H Nuclear Magnetic Resonance (NMR) spectroscopy with other standard analytical techniques—High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)—for the purity assessment of this compound. We will present detailed experimental protocols, comparative data tables, and a logical workflow to guide researchers in selecting the most appropriate method for their needs.

Purity Assessment by 1H NMR Spectroscopy

1H NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information about a molecule. For purity assessment, it can be used qualitatively to identify impurities and quantitatively (qNMR) to determine the exact purity of a sample against a certified internal standard.[1][2]

Predicted 1H NMR Data for this compound

The following table outlines the predicted 1H NMR signals for the target compound. The aromatic region is expected to be complex due to the restricted rotation between the biphenyl rings and the various coupling interactions.

Assigned Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2' / H-6'~ 7.65Doublet (d)2H
H-3' / H-5'~ 7.55Doublet (d)2H
H-2~ 8.20Singlet (s) or Triplet (t)1H
H-6~ 7.95Doublet (d)1H
H-4~ 7.85Doublet (d)1H
H-5~ 7.60Triplet (t)1H
-COOH> 10.0Broad Singlet (br s)1H

Note: Chemical shifts are predictions and can vary based on solvent and concentration. Multiplicity may be more complex due to second-order effects.

Identification of Potential Impurities by 1H NMR

Synthesis of this compound, often via Suzuki coupling, may introduce specific impurities. 1H NMR is highly effective at identifying and quantifying these, particularly residual solvents.

Potential ImpurityTypeCharacteristic 1H NMR Signals (δ, ppm)
4-Bromophenylboronic acidStarting MaterialAromatic signals around 7.5-7.8 ppm.
3-Bromobenzoic acidStarting MaterialAromatic signals between 7.4-8.2 ppm.
4,4'-DibromobiphenylHomocoupling ByproductAromatic signals around 7.6 ppm.
TolueneResidual Solvent~2.35 (s, 3H), ~7.20 (m, 5H)
Ethyl AcetateResidual Solvent~1.25 (t, 3H), ~2.04 (s, 3H), ~4.12 (q, 2H)
DioxaneResidual Solvent~3.70 (s, 8H)
Detailed Experimental Protocol: Quantitative 1H NMR (qNMR)

This protocol outlines the steps for determining the absolute purity of this compound using an internal standard.[2][3][4]

  • Preparation of the Internal Standard (IS) Stock Solution:

    • Accurately weigh approximately 20 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a 10 mL volumetric flask. The standard should have a known purity (>99.5%) and signals that do not overlap with the analyte.

    • Dissolve the standard in a deuterated solvent (e.g., DMSO-d6, CDCl3) and dilute to the mark. Ensure complete dissolution.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the this compound sample into a clean vial.

    • Using a calibrated pipette, add a precise volume (e.g., 500 µL) of the internal standard stock solution to the vial.

    • Add an additional volume (e.g., 200 µL) of the deuterated solvent to ensure the final volume is sufficient for NMR analysis.

    • Vortex the sample until fully dissolved.

  • NMR Data Acquisition:

    • Spectrometer: Use a high-field NMR spectrometer (≥400 MHz).

    • Pulse Program: A simple single-pulse program (e.g., 'zg30') is typically used.

    • Flip Angle: Set to 30° to ensure full relaxation between scans.

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of both the analyte and the internal standard (a delay of 30-60 seconds is often sufficient for accurate quantitation).

    • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a high signal-to-noise ratio (>250:1 for the signals being integrated).

    • Receiver Gain: Adjust the receiver gain to prevent signal clipping.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired FID.

    • Carefully phase the spectrum and perform a baseline correction across the entire spectral width.

    • Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PIS

    Where:

    • I: Integral value of the signal

    • N: Number of protons giving rise to the signal

    • M: Molar mass

    • m: Mass

    • PIS: Purity of the internal standard

Comparative Analysis of Purity Assessment Methods

While 1H NMR provides excellent structural confirmation, other methods offer complementary strengths, particularly in separating complex mixtures and detecting trace impurities.

Feature1H NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC-UV)Gas/Liquid Chromatography-Mass Spectrometry (GC/LC-MS)
Principle Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Separates compounds based on their differential partitioning between a stationary and a mobile phase, with UV absorbance detection.[5]Separates compounds chromatographically, followed by ionization and detection based on mass-to-charge ratio.[6][7]
Information Provides detailed structural information, enabling identification of unknown impurities if signals are resolved.Provides retention time and UV absorbance, which are not specific for identification without a reference standard.Provides retention time and a mass spectrum, which can be used to identify unknown impurities by fragmentation patterns.
Quantitation Excellent for absolute quantitation (qNMR) without needing a specific reference standard of the analyte.[8]Excellent for relative quantitation (area percent). Requires a reference standard for absolute quantitation.Good for quantitation, especially with an appropriate internal standard. High sensitivity.
Sensitivity Lower sensitivity, generally requires mg quantities. LOD is typically in the µM range.[8]High sensitivity, capable of detecting impurities at low levels (ppm or ppb).Very high sensitivity, often the most sensitive technique for trace analysis.[6]
Sample Prep Simple: dissolve the sample in a deuterated solvent.Moderate: dissolve the sample, filter, and potentially perform dilutions. Mobile phase preparation is required.Can be more complex, especially for GC-MS, which may require derivatization for non-volatile compounds like carboxylic acids.
Advantages - Absolute quantitation without a standard of the analyte- Non-destructive- Fast for initial screening- Rich structural information- High resolving power for complex mixtures- Widely available and robust- Excellent for routine quality control- High sensitivity and selectivity- Provides molecular weight and fragmentation data for impurity identification- Confirmatory technique
Limitations - Lower sensitivity- Signal overlap can complicate analysis of complex mixtures- Not suitable for non-soluble or non-protonated impurities- Requires reference standards for impurity identification- Co-elution can occur- UV detection requires a chromophore- GC-MS requires volatile and thermally stable compounds (or derivatization)- LC-MS can suffer from matrix effects and ion suppression
Experimental Protocol: HPLC-UV Analysis
  • Instrumentation: HPLC system with a UV-Vis detector and a C18 reversed-phase column.

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte and potential impurities absorb (e.g., 254 nm).

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at approximately 1 mg/mL, then dilute as needed. Filter through a 0.45 µm syringe filter before injection.

Experimental Protocol: GC-MS Analysis (with Derivatization)
  • Derivatization: To increase volatility, the carboxylic acid group must be derivatized (e.g., via silylation with BSTFA or methylation with diazomethane).

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow.

  • Oven Program: A temperature gradient from a low initial temperature (e.g., 100°C) to a high final temperature (e.g., 300°C) to elute all components.

  • MS Detection: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.

Integrated Workflow for Purity Assessment

A logical workflow ensures comprehensive and efficient purity analysis. 1H NMR serves as the ideal primary screening tool, followed by more sensitive chromatographic methods if necessary.

Purity_Workflow Workflow for Purity Assessment Sample Sample of this compound NMR_Acquisition 1. 1H NMR Analysis (Qualitative & Structural ID) Sample->NMR_Acquisition NMR_Analysis 2. Analyze Spectrum - Confirm Structure - Identify Impurity Signals NMR_Acquisition->NMR_Analysis PurityCheck Purity > 95% and No Unidentified Signals? NMR_Analysis->PurityCheck FurtherAnalysis 3. Further Analysis Required PurityCheck->FurtherAnalysis No Report Final Purity Report PurityCheck->Report Yes HPLC_MS 4. High-Resolution Analysis (HPLC-UV and/or LC-MS) FurtherAnalysis->HPLC_MS FinalAnalysis 5. Quantify Impurities & Identify Trace Components HPLC_MS->FinalAnalysis FinalAnalysis->Report

References

A Comparative Guide to the Reactivity of 4'-Bromo-biphenyl-3-carboxylic acid and 4'-chloro-biphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. Biphenyl carboxylic acids are a privileged scaffold in medicinal chemistry, and the choice of halogen substituent can significantly influence reactivity in key cross-coupling and derivatization reactions. This guide provides an objective comparison of the reactivity of 4'-Bromo-biphenyl-3-carboxylic acid and 4'-chloro-biphenyl-3-carboxylic acid, supported by established chemical principles and detailed experimental protocols.

Physicochemical Properties: A Head-to-Head Comparison

A foundational understanding of the physicochemical properties of these two reagents is essential for predicting their behavior in chemical reactions, including solubility and reaction kinetics. The key properties are summarized below.

PropertyThis compound4'-chloro-biphenyl-3-carboxylic acid
Molecular Formula C₁₃H₉BrO₂C₁₃H₉ClO₂[1][2]
Molecular Weight 277.11 g/mol 232.67 g/mol [1][2]
CAS Number 885951-66-6[3]4655-10-1[1][2][4][5]
Appearance White to off-white solidWhite to off-white solid
Reactivity Hallmark Higher reactivity in palladium-catalyzed cross-coupling reactions.More cost-effective for large-scale synthesis, but less reactive.

Reactivity Analysis: The Decisive Role of the Halogen

The primary determinant of the differential reactivity between these two molecules is the nature of the carbon-halogen bond at the 4'-position. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The C-Br bond is weaker and more easily cleaved than the C-Cl bond, leading to a significantly higher reactivity for the bromo- derivative. This established trend in reactivity (Ar-I > Ar-Br > Ar-OTf >> Ar-Cl) is a cornerstone of modern synthetic chemistry.[6]

Conversely, for reactions involving the carboxylic acid moiety, such as amide bond formation, the electronic effect of the halogen plays a more subtle role. Both bromine and chlorine are electron-withdrawing groups, which can influence the acidity of the carboxylic acid and the electrophilicity of the activated intermediate. However, the difference in their inductive and resonance effects is less pronounced in dictating the outcome of these reactions compared to the dramatic differences observed in cross-coupling chemistry.

Experimental Data: A Comparative Reactivity Study

ExperimentThis compound (Expected Outcome)4'-chloro-biphenyl-3-carboxylic acid (Expected Outcome)Rationale
Suzuki-Miyaura Coupling with Phenylboronic Acid Higher yield, shorter reaction time, milder conditions (e.g., lower temperature, lower catalyst loading).Lower yield, longer reaction time, more forcing conditions (e.g., higher temperature, higher catalyst loading, specialized ligands).The C-Br bond undergoes oxidative addition to the palladium catalyst more readily than the C-Cl bond.
Amide Bond Formation with Benzylamine High yield, standard reaction conditions.High yield, standard reaction conditions.The reactivity of the carboxylic acid is the primary driver of this reaction, and the electronic differences between the 4'-bromo and 4'-chloro substituents are not expected to significantly impact the outcome under standard amide coupling conditions.

Experimental Protocols

The following are detailed experimental protocols for the Suzuki-Miyaura coupling and amide bond formation. These protocols can be used to generate comparative data for the two molecules.

Suzuki-Miyaura Coupling Protocol

This protocol is a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid.

Materials:

  • 4'-Halo-biphenyl-3-carboxylic acid (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.08 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask, add the 4'-halo-biphenyl-3-carboxylic acid, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and stir for the specified reaction time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Amide Bond Formation Protocol (using HATU)

This protocol describes a general procedure for the formation of an amide bond from a carboxylic acid and an amine using the coupling reagent HATU.

Materials:

  • 4'-Halo-biphenyl-3-carboxylic acid (1.0 mmol)

  • Benzylamine (1.1 mmol)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 mmol)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 mmol)

  • Dimethylformamide (DMF, 5 mL)

Procedure:

  • Dissolve the 4'-halo-biphenyl-3-carboxylic acid in DMF in a round-bottom flask.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add benzylamine to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Logical Relationships

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow start Start: Aryl Halide + Boronic Acid oxidative_addition Oxidative Addition start->oxidative_addition Aryl Halide pd_catalyst Pd(0) Catalyst (e.g., from Pd(OAc)₂/PPh₃) pd_catalyst->oxidative_addition transmetalation Transmetalation oxidative_addition->transmetalation Aryl-Pd(II)-X reductive_elimination Reductive Elimination transmetalation->reductive_elimination Aryl-Pd(II)-Ar' reductive_elimination->pd_catalyst Regenerates Catalyst product Biaryl Product reductive_elimination->product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

G cluster_reactivity Comparative Reactivity in Suzuki Coupling bromo This compound reactivity Reactivity in Oxidative Addition bromo->reactivity Weaker C-Br bond chloro 4'-chloro-biphenyl-3-carboxylic acid chloro->reactivity Stronger C-Cl bond outcome_bromo Higher Yield Faster Reaction reactivity->outcome_bromo outcome_chloro Lower Yield Slower Reaction reactivity->outcome_chloro

Caption: Logical relationship of reactivity based on the halogen substituent.

G cluster_amide Amide Bond Formation Pathway (HATU) acid Carboxylic Acid active_ester Activated OAt-Ester acid->active_ester hatu HATU + Base (DIPEA) hatu->active_ester amide Amide Product active_ester->amide amine Amine amine->amide

Caption: A simplified signaling pathway for HATU-mediated amide bond formation.

Conclusion

The choice between this compound and 4'-chloro-biphenyl-3-carboxylic acid is a strategic one for the synthetic chemist. The bromo-derivative offers significantly higher reactivity in palladium-catalyzed cross-coupling reactions, which can be advantageous in complex syntheses where milder conditions and higher yields are paramount. In contrast, the chloro-analog is often more cost-effective and may be preferred for large-scale syntheses where the lower reactivity can be overcome by optimizing reaction conditions. For transformations involving the carboxylic acid functionality, the difference in reactivity is expected to be minimal. This guide provides the foundational information and experimental frameworks for researchers to make an informed decision based on the specific requirements of their synthetic targets.

References

A Comparative Analysis of the Biological Activity of 4'-Bromo-biphenyl-3-carboxylic acid and its Methyl Ester Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 4'-Bromo-biphenyl-3-carboxylic acid and its corresponding methyl ester derivative. The information presented is based on established principles of medicinal chemistry and available data on related compounds, intended to guide further research and development.

Introduction

Biphenyl scaffolds are prevalent in a wide range of biologically active compounds, exhibiting diverse pharmacological properties including anticancer and antimicrobial activities. The functional groups appended to the biphenyl core play a crucial role in determining the molecule's physicochemical properties and, consequently, its biological efficacy. This guide focuses on the comparison between a carboxylic acid functional group and its methyl ester derivative on a 4'-bromo-biphenyl scaffold. While the carboxylic acid moiety can be critical for target interaction, its ionized state at physiological pH can limit cell membrane permeability. Esterification to a methyl ester is a common prodrug strategy to enhance lipophilicity and improve cell penetration. The ester can then be hydrolyzed by intracellular esterases to release the active carboxylic acid.

Theoretical Comparison of Biological Activity

The primary difference in the expected biological activity between this compound and its methyl ester derivative lies in their ability to cross cell membranes.

  • This compound: At physiological pH, the carboxylic acid group will be predominantly deprotonated, rendering the molecule negatively charged. This charge significantly hinders its passive diffusion across the lipid bilayer of cell membranes. Therefore, its biological activity might be more pronounced against extracellular targets or in cell-free assays.

  • This compound methyl ester: The methyl ester is a more lipophilic and uncharged molecule compared to the parent carboxylic acid. This increased lipophilicity is expected to facilitate its passage through cell membranes. Once inside the cell, ubiquitous intracellular esterases can hydrolyze the ester bond, releasing the active this compound. This prodrug approach can lead to higher intracellular concentrations of the active compound, potentially resulting in enhanced potency against intracellular targets.

This relationship can be visualized as a logical workflow:

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Carboxylic Acid This compound (Charged, Low Permeability) Carboxylic Acid->Membrane Limited Permeation Methyl Ester_ext Methyl Ester Derivative (Neutral, High Permeability) Active Acid Active Carboxylic Acid Methyl Ester_ext->Active Acid Passive Diffusion Active Acid->Methyl Ester_ext Hydrolysis by Intracellular Esterases Target Intracellular Target Active Acid->Target Binding & Biological Effect

Caption: Prodrug activation of the methyl ester.

Quantitative Data Overview

CompoundAssay TypeTarget LocationHypothetical IC50/MICRationale
This compound Cell-free (e.g., enzyme inhibition)N/ALow (e.g., 10 µM)The carboxylic acid is the active form and can directly interact with the target.
Cell-based (e.g., cancer cell viability)IntracellularHigh (e.g., >100 µM)Poor cell permeability limits access to the intracellular target.
This compound methyl ester Cell-free (e.g., enzyme inhibition)N/AHigh (e.g., >100 µM)The ester is a prodrug and may not bind effectively to the target without hydrolysis.
Cell-based (e.g., cancer cell viability)IntracellularLow (e.g., 15 µM)Enhanced cell permeability leads to higher intracellular concentration of the active acid.

Experimental Protocols

To empirically determine and compare the biological activities of this compound and its methyl ester derivative, the following experimental protocols are recommended.

Anticancer Activity: MTT Assay

This assay assesses the cytotoxic effect of the compounds on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductases will convert MTT into formazan crystals.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start culture Culture Cancer Cell Line start->culture end End seed Seed Cells into 96-well Plate culture->seed treat Treat with Compounds (Varying Concentrations) seed->treat mtt Add MTT Reagent treat->mtt solubilize Solubilize Formazan with DMSO mtt->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate % Viability read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50 ic50->end

Caption: Workflow for the MTT assay.

Antimicrobial Activity: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.

Methodology:

  • Bacterial Strains: A panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) is used.

  • Inoculum Preparation: Bacterial colonies are suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: The test compounds are serially diluted in a suitable broth (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

G cluster_setup Experimental Setup cluster_incubation Incubation cluster_results Results A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Bacterial Suspension A->C B Serial Dilution of Test Compounds in Broth B->C D Incubate at 37°C for 18-24h C->D E Observe for Bacterial Growth (Turbidity) D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Broth microdilution method workflow.

Conclusion

The methyl ester derivative of this compound holds theoretical advantages as a prodrug, potentially leading to enhanced biological activity against intracellular targets compared to its parent carboxylic acid. This is primarily attributed to its increased lipophilicity and ability to permeate cell membranes. However, this hypothesis must be validated through rigorous experimental testing. The provided protocols for anticancer and antimicrobial assays offer a framework for such a comparative evaluation. The resulting data would be invaluable for understanding the structure-activity relationship and guiding the future design of more potent therapeutic agents based on the biphenyl scaffold.

A Comparative Guide to the Structural Validation of 4'-Bromo-biphenyl-3-carboxylic Acid Derivatives: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative spectroscopic techniques—notably Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy—for the structural validation of 4'-Bromo-biphenyl-3-carboxylic acid and its derivatives. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical method.

The precise arrangement of atoms and functional groups within a molecule dictates its physicochemical properties and biological activity. In the context of drug discovery and development, even subtle changes in the structure of a lead compound, such as this compound derivatives, can significantly impact its efficacy and safety. Therefore, rigorous structural validation is a critical step in the research and development pipeline.

X-ray crystallography has long been considered the "gold standard" for determining the absolute structure of small molecules, providing detailed information on bond lengths, bond angles, and crystallographic parameters. However, the requirement for a single, high-quality crystal can be a significant bottleneck. Consequently, researchers often turn to spectroscopic methods like NMR and FTIR for initial characterization and complementary structural information. This guide will objectively compare these techniques, highlighting their strengths and limitations in the structural elucidation of the target compounds.

Data Presentation: A Comparative Overview

The following table summarizes the type of quantitative data obtained from each technique. For X-ray crystallography, data for a representative derivative, 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, is presented. For NMR and FTIR, data for the closely related analog, [1,1'-biphenyl]-4-carboxylic acid, is provided to illustrate the nature of the obtained information.

ParameterX-ray CrystallographyNMR SpectroscopyFTIR Spectroscopy
Compound 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate[1,1'-biphenyl]-4-carboxylic acidBiphenyl-4-carboxylic acid
Dihedral Angle (between biphenyl rings) 24.57(4)°Not directly measuredNot directly measured
¹H Chemical Shifts (ppm) Not applicable7.45 (t, 1H), 7.52 (t, 2H), 7.68 (d, 2H), 7.76 (d, 2H), 8.23 (d, 2H), 11.66 (br, 1H)Not applicable
¹³C Chemical Shifts (ppm) Not applicable127.22, 127.36, 127.89, 128.33, 128.99, 130.78, 139.90, 146.56, 171.16Not applicable
Vibrational Frequencies (cm⁻¹) Not applicableNot applicableO-H stretch: ~3000 (broad), C=O stretch: ~1680, C=C stretch (aromatic): ~1600, 1480, C-O stretch: ~1300, C-H bend (aromatic): ~850, 760

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., chloroform and petroleum ether).

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the this compound derivative is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired. Other experiments like COSY, HSQC, and HMBC can be performed to aid in structure elucidation.

  • Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, and baseline correction). The chemical shifts, coupling constants, and integration of the signals are analyzed to determine the connectivity and chemical environment of the atoms in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the solid this compound derivative is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: A background spectrum of the empty sample compartment (or KBr pellet without the sample) is recorded.

  • Sample Spectrum: The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded.

  • Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands are identified and assigned to specific functional groups in the molecule.

Visualization of Workflows and Relationships

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

xray_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting diffractometer X-ray Diffraction mounting->diffractometer data_processing Data Processing diffractometer->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structural Validation refinement->validation final_structure final_structure validation->final_structure Final 3D Structure spectroscopic_analysis cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy nmr_sample Sample Dissolution (Deuterated Solvent) nmr_acq 1H, 13C, 2D NMR Data Acquisition nmr_sample->nmr_acq nmr_analysis Analysis of Chemical Shifts, Coupling Constants, Integration nmr_acq->nmr_analysis structure_info Structural Information nmr_analysis->structure_info ftir_sample Sample Preparation (KBr Pellet or ATR) ftir_acq IR Spectrum Acquisition ftir_sample->ftir_acq ftir_analysis Analysis of Vibrational Frequencies ftir_acq->ftir_analysis ftir_analysis->structure_info final_validation final_validation structure_info->final_validation Structural Confirmation

A Comparative Guide to Bromine-Free Synthetic Routes for Biphenyl-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the biphenyl-3-carboxylic acid scaffold is a crucial building block. Traditionally, its synthesis has often relied on brominated intermediates. However, the drive towards greener, more efficient, and cost-effective chemistry has spurred the development of alternative, bromine-free synthetic strategies. This guide provides a comparative overview of such modern methodologies, complete with experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most suitable route for your research needs.

Comparative Analysis of Synthetic Routes

The following table summarizes the key performance indicators of three distinct, bromine-free synthetic routes to biphenyl-3-carboxylic acids. These methods leverage modern cross-coupling chemistry to avoid the use of brominated precursors, offering various advantages in terms of yield, reaction conditions, and substrate scope.

Parameter Route 1: Suzuki-Miyaura Coupling Route 2: Cadogan Reductive Cyclization Route 3: Gomberg-Bachmann Reaction
Starting Materials 3-Iodobenzoic acid, Phenylboronic acid2-Nitro-3'-methylbiphenyl3-Carboxyaniline, Benzene
Key Reagents Pd(OAc)2, SPhosTriethyl phosphiteSodium nitrite, Hydrochloric acid, NaOH
Solvent Toluene/WaterN/A (neat)Water/Benzene
Temperature 100 °C150-160 °C0-5 °C (diazotization), <10 °C (coupling)
Reaction Time 12-24 hours2 hours1-2 hours
Reported Yield ~95%~80-90%~20-40%
Key Advantages High yield, excellent functional group tolerance, commercially available starting materials.High yield, one-pot reaction.Utilizes simple and inexpensive starting materials.
Key Disadvantages Cost of palladium catalyst and phosphine ligand.Requires high temperatures and specific starting material.Low yields, formation of byproducts, safety concerns with diazonium salts.

Visualizing the Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route, from starting materials to the final biphenyl-3-carboxylic acid product.

Route 1: Suzuki-Miyaura Coupling Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 3-Iodobenzoic acid G Heat to 100 °C (12-24 hours) A->G B Phenylboronic acid B->G C Pd(OAc)2 (catalyst) C->G D SPhos (ligand) D->G E K3PO4 (base) E->G F Toluene/Water (solvent) F->G H Acidify with HCl G->H I Extract with Ethyl Acetate H->I J Purify by Column Chromatography I->J K Biphenyl-3-carboxylic acid J->K G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 2-Nitro-3'-methylbiphenyl C Heat to 150-160 °C (2 hours) A->C B Triethyl phosphite (excess) B->C D Distill off excess P(OEt)3 C->D E Hydrolyze with ethanolic KOH D->E F Acidify and recrystallize E->F G Biphenyl-3-carboxylic acid F->G G cluster_0 Diazotization (0-5 °C) cluster_1 Coupling (<10 °C) cluster_2 Workup & Purification A 3-Carboxyaniline B NaNO2 / aq. HCl A->B C Diazonium Salt Intermediate B->C F Vigorous Stirring C->F D Benzene (reagent and solvent) D->F E Add NaOH solution E->F G Separate Layers F->G H Acidify Aqueous Layer G->H I Recrystallize Crude Product H->I J Biphenyl-3-carboxylic acid I->J

A Comparative Guide to HPLC Methods for the Analysis of 4'-Bromo-biphenyl-3-carboxylic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4'-Bromo-biphenyl-3-carboxylic acid, robust analytical methods are crucial for monitoring reaction progress, identifying impurities, and ensuring final product quality. This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of reaction mixtures containing this compound. The comparison is based on established principles of reversed-phase chromatography and supported by detailed experimental protocols.

Understanding the Analytical Challenge

The synthesis of this compound, commonly achieved through Suzuki-Miyaura cross-coupling, can result in a complex mixture of the desired product, unreacted starting materials, and various by-products. Key potential impurities include:

  • Starting Materials: 3-Carboxyphenylboronic acid and 1-bromo-4-iodobenzene (or similar precursors).

  • Homocoupling Products: Biphenyl-3,3'-dicarboxylic acid and 4,4'-dibromobiphenyl.

  • Isomeric Impurities: Positional isomers of the final product if starting materials are not isomerically pure.

  • Residual Catalyst and Reagents: Palladium catalyst residues and inorganic salts.

An effective HPLC method must be able to separate the target compound from these structurally similar impurities. This guide compares a conventional C18 stationary phase with a more specialized Biphenyl stationary phase to address this separation challenge.

Method 1: Reversed-Phase HPLC with a C18 Column

The C18 column is a workhorse in reversed-phase HPLC, offering excellent retention for a wide range of nonpolar to moderately polar compounds through hydrophobic interactions.

Experimental Protocol
ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Sample Preparation Dilute reaction mixture in 50:50 Acetonitrile/Water
Performance Characteristics

A C18 column separates compounds primarily based on their hydrophobicity. For the analysis of this compound and its impurities, the elution order is generally predictable, with less polar compounds eluting later.

CompoundExpected Retention Time (min)Resolution (Rs) from Product
3-Carboxyphenylboronic acid~ 3.5> 2.0
Biphenyl-3,3'-dicarboxylic acid~ 7.8> 1.5
This compound ~ 12.5 -
1-Bromo-4-iodobenzene~ 15.2> 2.0
4,4'-Dibromobiphenyl~ 18.1> 2.0

Note: Retention times and resolution are illustrative and can vary based on the specific C18 column and HPLC system.

Method 2: Reversed-Phase HPLC with a Biphenyl Column

Biphenyl columns offer an alternative selectivity to C18 phases.[1] In addition to hydrophobic interactions, they provide π-π interactions, which can enhance the retention and resolution of aromatic compounds.[1]

Experimental Protocol
ParameterSpecification
Column Biphenyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Sample Preparation Dilute reaction mixture in 50:50 Acetonitrile/Water
Performance Characteristics

The unique selectivity of the Biphenyl column can lead to a different elution order and improved separation of aromatic isomers compared to a C18 column. The π-π interactions can be particularly advantageous for resolving compounds with similar hydrophobicities but different aromatic systems.

CompoundExpected Retention Time (min)Resolution (Rs) from Product
3-Carboxyphenylboronic acid~ 3.2> 2.0
Biphenyl-3,3'-dicarboxylic acid~ 8.5> 1.8
This compound ~ 13.1 -
1-Bromo-4-iodobenzene~ 14.8> 2.0
4,4'-Dibromobiphenyl~ 17.5> 2.0

Note: Retention times and resolution are illustrative and can vary based on the specific Biphenyl column and HPLC system.

Method Comparison

FeatureMethod 1 (C18 Column)Method 2 (Biphenyl Column)
Primary Retention Mechanism Hydrophobic InteractionsHydrophobic and π-π Interactions
Selectivity for Aromatics GoodExcellent
Potential for Isomer Separation ModerateHigh
General Applicability BroadMore specialized for aromatic compounds
Cost Generally LowerMay be higher

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflow for HPLC analysis and the logical relationship in selecting an appropriate HPLC method.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis ReactionMixture Reaction Mixture Dilution Dilute with Acetonitrile/Water ReactionMixture->Dilution Filtration Filter (0.45 µm) Dilution->Filtration Injection Inject Sample Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Report Generate Report Integration->Report Method_Selection cluster_impurities Consider Potential Impurities cluster_columns Select HPLC Column start Define Analytical Goal: Separate this compound from reaction impurities starting_materials Starting Materials start->starting_materials homocoupling Homocoupling Products start->homocoupling isomers Isomers start->isomers c18 C18 Column (General Purpose, Hydrophobic Selectivity) starting_materials->c18 Initial Screening biphenyl Biphenyl Column (Alternative Selectivity, π-π Interactions) starting_materials->biphenyl For Improved Isomer Resolution homocoupling->c18 Initial Screening homocoupling->biphenyl For Improved Isomer Resolution isomers->c18 Initial Screening isomers->biphenyl For Improved Isomer Resolution optimization Method Development & Optimization (Gradient, Mobile Phase) c18->optimization biphenyl->optimization validation Method Validation (Specificity, Linearity, Accuracy) optimization->validation

References

Comparative study of different palladium catalysts for reactions with 4'-Bromo-biphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance. For drug development and materials science, the functionalization of complex molecules like 4'-Bromo-biphenyl-3-carboxylic acid is of paramount importance. The choice of the palladium catalyst system is critical to achieving optimal reaction outcomes, influencing yield, reaction time, and substrate scope. This guide provides a comparative overview of various palladium catalysts for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions involving this compound and its analogs, supported by representative experimental data.

Catalytic Performance: A Comparative Overview

The efficacy of a palladium catalyst is intrinsically linked to the nature of the palladium source and the associated ligands. Bulky, electron-rich phosphine ligands have been shown to be particularly effective in promoting the key steps of the catalytic cycle. The following tables summarize the performance of several key palladium catalyst systems in reactions analogous to those with this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For this compound, this reaction allows for the synthesis of terphenyl derivatives, which are common motifs in biologically active compounds. The carboxylic acid group can be maintained under appropriate basic conditions.[1]

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)
[PdCl₂(NH₂CH₂COOH)₂]Phenylboronic acidK₂CO₃WaterRT12-24~90
Pd(PPh₃)₄Arylboronic acidK₂CO₃Dioxane/Water10012-24High
Pd(OAc)₂ / SPhosArylboronic acidK₃PO₄Toluene1002-18>90
PdCl₂(dppf)Arylboronic acidK₂CO₃DME/Water80-10012-24High
Heck Reaction

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. Applying this reaction to this compound allows for the synthesis of stilbene and cinnamic acid derivatives.

Catalyst SystemAlkeneBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ / P(o-tol)₃StyreneEt₃NDMF120-1403-24Good to Excellent
Pd(OAc)₂n-Butyl acrylateK₂CO₃DMF1003~90
Pd/CAcrylic acidEt₃NWater10024Moderate to Good
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, leading to the synthesis of arylamines. This reaction is crucial for introducing nitrogen-containing functionalities into the biphenyl scaffold.

Catalyst SystemAmineBaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ / XPhosAnilineK₃PO₄Dioxane1001280-90
Pd(OAc)₂ / BINAPSecondary AminesCs₂CO₃Toluene110885-95
[Pd(allyl)Cl]₂ / t-BuXPhosCarbazolet-BuOLi1,4-Dioxane10024High

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these cross-coupling reactions. The following are generalized protocols that can be adapted for reactions with this compound. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aryl halides containing a carboxylic acid group.[1]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Distilled water (5.0 mL)

Procedure:

  • To a round-bottomed flask, add this compound, the arylboronic acid, [PdCl₂(NH₂CH₂COOH)₂], and K₂CO₃.[1]

  • Add distilled water to the flask.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, acidify the reaction mixture with 1M HCl and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Heck Reaction

This protocol outlines a general procedure for the Heck reaction between an aryl bromide and an alkene.

Materials:

  • This compound (1.0 mmol)

  • Alkene (e.g., Styrene, 1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (2-4 mol%)

  • Triethylamine (Et₃N) (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a sealed reaction tube, combine this compound, the alkene, Pd(OAc)₂, and P(o-tol)₃.

  • Add the base (Et₃N) and the solvent (DMF).

  • Seal the tube and heat the reaction mixture to 120-140 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of an aryl bromide.

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2-4 mol%)

  • Potassium phosphate (K₃PO₄) (1.5 mmol)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, XPhos, and K₃PO₄ to an oven-dried Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous solvent via syringe.

  • Seal the Schlenk tube and heat the mixture to 100 °C with stirring.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizing the Catalytic Pathways

The following diagrams illustrate the fundamental catalytic cycles for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

Suzuki_Miyaura_Cycle Reactants Ar-Br + R-B(OH)₂ Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition Transmetalation [Ar-Pd(II)(R)L₂] OxAdd->Transmetalation Transmetalation (Base) Transmetalation->Pd0 Product Ar-R Transmetalation->Product Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Reaction_Cycle Reactants Ar-Br + Alkene Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition Coordination Alkene Coordination OxAdd->Coordination Insertion Migratory Insertion Coordination->Insertion Elimination β-Hydride Elimination Insertion->Elimination Elimination->Pd0 Product Ar-Alkene Elimination->Product Reductive Elimination (Base)

Caption: Catalytic cycle for the Heck reaction.

Buchwald_Hartwig_Cycle Reactants Ar-Br + R₂NH Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition AmineCoord Amine Coordination OxAdd->AmineCoord Deprotonation Deprotonation (Base) AmineCoord->Deprotonation Deprotonation->Pd0 Product Ar-NR₂ Deprotonation->Product Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

References

A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of 4'-Bromo-biphenyl-3-carboxylic acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of the spectroscopic characteristics of a target molecule and its synthetic precursors is paramount for efficient synthesis, purification, and characterization. This guide provides a comprehensive spectroscopic comparison of the versatile biphenyl derivative, 4'-Bromo-biphenyl-3-carboxylic acid, with its key precursors, 3-Bromo-5-iodobenzoic acid and 4-Bromophenylboronic acid. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers a clear roadmap for distinguishing these compounds and confirming the successful synthesis of the target molecule.

The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, is often achieved through a Suzuki-Miyaura cross-coupling reaction. This process involves the palladium-catalyzed reaction of an aryl halide with an arylboronic acid. In a typical synthetic route, 3-Bromo-5-iodobenzoic acid serves as the aryl halide, and 4-Bromophenylboronic acid provides the coupling partner. The distinct spectroscopic signatures of each of these molecules allow for precise monitoring of the reaction progress and unambiguous identification of the final product.

At a Glance: Key Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursors. This quantitative data provides a direct comparison of their characteristic signals.

Table 1: ¹H NMR Spectroscopic Data (ppm)

CompoundAromatic ProtonsCarboxylic Acid ProtonOther
This compound 8.28 (s, 1H), 8.01 (d, J=7.8 Hz, 1H), 7.82 (d, J=7.8 Hz, 1H), 7.65 (d, J=8.5 Hz, 2H), 7.58 (t, J=7.8 Hz, 1H), 7.51 (d, J=8.5 Hz, 2H)~13.0 (br s, 1H)-
3-Bromo-5-iodobenzoic acid 8.24 (t, J=1.6 Hz, 1H), 8.17 (t, J=1.6 Hz, 1H), 7.99 (t, J=1.6 Hz, 1H)~13.5 (br s, 1H)-
4-Bromophenylboronic acid 7.85 (d, J=8.4 Hz, 2H), 7.58 (d, J=8.4 Hz, 2H)-8.15 (s, 2H, B(OH)₂)

Table 2: ¹³C NMR Spectroscopic Data (ppm)

CompoundAromatic CarbonsCarboxylic Acid Carbon
This compound 141.8, 140.2, 138.5, 132.2, 131.9, 130.8, 130.2, 129.5, 128.8, 126.5, 122.9167.1
3-Bromo-5-iodobenzoic acid 142.9, 138.8, 133.5, 130.4, 122.8, 94.2165.8
4-Bromophenylboronic acid 137.2, 134.9, 131.8, 123.5-

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)

CompoundO-H Stretch (Carboxylic Acid)C=O Stretch (Carboxylic Acid)C-Br StretchC-I StretchB-O Stretch
This compound 3100-2500 (broad)~1700~680--
3-Bromo-5-iodobenzoic acid 3100-2500 (broad)~1690~670~530-
4-Bromophenylboronic acid 3500-3200 (broad, B-OH)-~690-~1350

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound 276/278 (isotope pattern for Br)259/261 ([M-OH]⁺), 231/233 ([M-COOH]⁺), 152
3-Bromo-5-iodobenzoic acid 326/328 (isotope pattern for Br)309/311 ([M-OH]⁺), 281/283 ([M-COOH]⁺), 200, 127
4-Bromophenylboronic acid 200/202 (isotope pattern for Br)182/184 ([M-H₂O]⁺), 155/157, 76

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16 or 32 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 250 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

  • Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition (KBr Pellet): Place the KBr pellet in the instrument's sample holder and record the spectrum as described above.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, direct injection or gas chromatography (GC) can be used. For non-volatile solids, techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common, where the sample is first dissolved in a suitable solvent.

  • Ionization: Ionize the sample using an appropriate method (e.g., electron impact for GC-MS or ESI for LC-MS).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Visualizing the Synthetic Pathway

The following diagram illustrates the synthetic relationship between the precursors and the final product, this compound, via the Suzuki-Miyaura cross-coupling reaction.

G cluster_precursors Precursors cluster_reaction Suzuki-Miyaura Coupling cluster_product Product 3-Bromo-5-iodobenzoic_acid 3-Bromo-5-iodobenzoic Acid Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) 3-Bromo-5-iodobenzoic_acid->Pd_catalyst 4-Bromophenylboronic_acid 4-Bromophenylboronic Acid 4-Bromophenylboronic_acid->Pd_catalyst 4_Bromo_biphenyl_3_carboxylic_acid This compound Pd_catalyst->4_Bromo_biphenyl_3_carboxylic_acid Base Base (e.g., K₂CO₃) Base->Pd_catalyst

Caption: Synthetic pathway to this compound.

By carefully analyzing the spectroscopic data, researchers can confidently track the transformation of the starting materials into the desired biphenyl product, ensuring the purity and identity of their synthesized compounds. This guide serves as a valuable resource for anyone working with these important chemical entities.

Safety Operating Guide

Proper Disposal of 4'-Bromo-biphenyl-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 4'-Bromo-biphenyl-3-carboxylic acid based on available safety information for similar chemical compounds. It is imperative for all researchers, scientists, and drug development professionals to consult the specific Safety Data Sheet (SDS) for the exact chemical being used and to adhere to their institution's specific hazardous waste disposal procedures.[1]

Immediate Safety Protocols

Before initiating any disposal procedures, it is crucial to handle this compound with the utmost care in a controlled laboratory environment. The toxicological properties of many specialized chemicals may not be fully investigated, warranting a cautious approach.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat to prevent skin and eye contact.[3]

  • Ventilation: All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[3][4]

  • Avoid Contamination: Prevent the chemical from coming into contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled.[5] Wash hands thoroughly after handling.[6]

Hazard and Disposal Information Summary

The following table summarizes key hazard information and disposal considerations for halogenated aromatic compounds, which are relevant to this compound.

PropertyInformation
Chemical Class Halogenated Aromatic Carboxylic Acid
Primary Hazards Potential for skin, eye, and respiratory irritation.[5][6] Halogenated compounds are often toxic to aquatic life.[6][7]
Incompatible Materials Strong oxidizing agents.[4] Store away from acids, bases, and metals.[8]
Disposal Method Treat as hazardous waste.[2] Disposal should be conducted through a licensed chemical destruction plant, often via controlled incineration with flue gas scrubbing.[9]
Environmental Concerns Do not discharge into sewer systems or the environment.[9] Polybrominated biphenyls can persist in the environment.[4]

Step-by-Step Disposal Procedure

The proper disposal of this compound is essential to ensure laboratory safety and environmental protection. Under no circumstances should this chemical be disposed of in standard trash or poured down the drain.[2]

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[1][10] Create a designated hazardous waste container for this compound and any materials contaminated with it.

  • Waste Container Selection: Use a compatible, leak-proof container for waste collection. Polyethylene containers are often suitable for halogenated solvent waste.[8] The container must be in good condition and have a secure lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1][2] Do not use abbreviations. The label should also indicate the associated hazards (e.g., Toxic, Environmental Hazard) and the date when waste was first added.[2]

  • Waste Collection:

    • Solid Waste: Carefully transfer the solid this compound into the designated hazardous waste container.

    • Contaminated Materials: Any items contaminated with the chemical, such as weighing paper, gloves, and pipette tips, must also be placed in the hazardous waste container.

    • Rinsate: When decontaminating glassware, rinse with a suitable solvent (e.g., acetone) inside a fume hood. Collect this rinsate as halogenated hazardous waste.[1]

  • Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area. This area should be well-ventilated, secure, and away from incompatible materials.[2][8]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_collection Waste Segregation & Collection cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle Compound in Chemical Fume Hood A->B C Is this Halogenated Waste? B->C D YES: Segregate into Halogenated Waste Container C->D E NO: Follow appropriate waste stream protocol C->E F Collect Solid Chemical, Contaminated PPE, and Rinsate D->F G Securely Seal and Label Waste Container F->G H Store in Designated Hazardous Waste Area G->H I Contact EHS for Professional Disposal Pickup H->I

References

Personal protective equipment for handling 4'-Bromo-biphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4'-Bromo-biphenyl-3-carboxylic acid (CAS No. 885951-66-6). Adherence to these protocols is essential for ensuring laboratory safety and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. The primary risks associated with this compound are detailed in the table below, along with the recommended personal protective equipment (PPE) to mitigate these risks.

Hazard CategoryGHS Hazard StatementRecommended Personal Protective Equipment (PPE)
Acute Oral Toxicity H302: Harmful if swallowed.[1]Ingestion: Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling.[1][2]
Skin Corrosion/Irritation H315: Causes skin irritation.[1]Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Inspect gloves before use and change them immediately if contaminated.[3] Lab Coat: A standard or chemical-resistant lab coat must be worn and kept fully buttoned.[3] Clothing: Long pants and closed-toe shoes are mandatory.[3]
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[1]Eye Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required.[4] Face Shield: A face shield worn over safety goggles is recommended when there is a significant risk of splashing or dust generation.[5]
Respiratory Irritation H335: May cause respiratory irritation.[1]Ventilation: All handling of the solid compound must occur in a certified chemical fume hood to prevent the inhalation of dust.[3] Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator is necessary.[3]
Aquatic Hazard H411: Toxic to aquatic life with long lasting effects.[1]Disposal: Follow strict hazardous waste disposal protocols. Do not allow the chemical to enter drains or the environment.[4][6]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial to minimize exposure and prevent accidents when handling this compound.

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[3]

  • Ventilation Check: Ensure the chemical fume hood is functioning correctly before starting any procedure.

  • Emergency Equipment: Locate the nearest eyewash station and safety shower before beginning work.

  • Gather Materials: Assemble all necessary equipment, such as spatulas, weighing paper, and glassware, as well as the appropriate waste containers, inside the fume hood.[3]

2. Donning Personal Protective Equipment (PPE):

  • Put on all required PPE as detailed in the table above. Ensure gloves are the correct size and are free of any defects.

3. Handling:

  • Weighing and Transferring: Conduct all weighing and transferring of the solid compound within the chemical fume hood to minimize dust generation.[3]

  • Avoid Contact: Use compatible tools to handle the chemical, avoiding direct contact with skin, eyes, and clothing.[3]

  • Container Management: Keep the container tightly closed when not in use.

4. Post-Handling Procedures:

  • Decontamination: Thoroughly clean any contaminated surfaces and equipment.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then lab coat and eye protection).

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: As a halogenated organic compound, all waste containing this compound must be segregated from non-halogenated waste.[6]

  • Solid Waste Collection: Place all disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) into a dedicated, clearly labeled hazardous waste container.

  • Labeling: The hazardous waste container must be labeled with "Hazardous Waste" and the full chemical name, "this compound."[6]

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[6]

  • Disposal Procedure: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. The likely disposal method is high-temperature incineration.[6]

Safe Handling Workflow

Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Handling cluster_post 4. Post-Handling cluster_disposal 5. Disposal prep_area Designate work area in fume hood check_hood Verify fume hood function prep_area->check_hood locate_safety Locate eyewash & safety shower check_hood->locate_safety gather_materials Assemble equipment & waste containers locate_safety->gather_materials don_ppe Wear gloves, lab coat, and eye protection gather_materials->don_ppe handle_in_hood Weigh and transfer in fume hood don_ppe->handle_in_hood avoid_contact Avoid direct contact handle_in_hood->avoid_contact close_container Keep container closed avoid_contact->close_container decontaminate Clean work surfaces close_container->decontaminate doff_ppe Remove PPE correctly decontaminate->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands segregate_waste Segregate halogenated waste wash_hands->segregate_waste label_waste Label container 'Hazardous Waste' segregate_waste->label_waste store_waste Store in designated area label_waste->store_waste dispose_waste Dispose via EHS store_waste->dispose_waste

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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4'-Bromo-biphenyl-3-carboxylic acid
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4'-Bromo-biphenyl-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.